2,7-Naphthalenedisulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFVXYKHXVYAB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6S2-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,7-Naphthalenedisulfonate from Naphthalene
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,7-Naphthalenedisulfonate is a pivotal chemical intermediate, prized for its role in the synthesis of high-performance dyes, specialized polymers, and pharmaceutical agents.[1][2] Its production, however, is a nuanced process governed by the complex principles of electrophilic aromatic substitution on a polycyclic system. The direct sulfonation of naphthalene presents a classic chemical challenge: controlling the regioselectivity to favor the desired 2,7-isomer over other potential disulfonated products, primarily the 2,6-isomer.
This guide provides an in-depth exploration of the synthesis of this compound from naphthalene. It moves beyond a simple recitation of procedural steps to dissect the underlying mechanistic principles, including the critical roles of kinetic versus thermodynamic control that dictate isomer distribution. By understanding the causality behind reaction parameters such as temperature, reactant concentration, and reaction time, researchers can strategically manipulate the synthesis to maximize the yield and purity of the target compound. We present field-proven protocols derived from authoritative sources, methods for isomer separation, and a framework for the self-validation of the synthetic process, ensuring both scientific rigor and practical applicability.
The Strategic Importance of this compound
The utility of this compound, particularly its highly water-soluble disodium salt, stems from the specific placement of its sulfonate groups on the naphthalene core.[1][3] This unique structure imparts desirable properties for a range of advanced applications.
Key Applications Include:
-
Dye Manufacturing: It serves as a crucial precursor in the production of azo dyes and other colorants, where it enhances color fastness, brightness, and overall stability in textiles.[1][2]
-
Pharmaceuticals: The compound can be used as a stabilizer or a solubilizing agent, potentially improving the bioavailability of active pharmaceutical ingredients.[1]
-
Analytical Chemistry: It is employed as a reagent for detecting metal ions, making it valuable for environmental monitoring and quality control assays.[1]
-
Advanced Materials: It is a building block in the synthesis of organic compounds and polymers.[3]
-
Further Synthesis: It is the primary raw material for producing 2,7-dihydroxynaphthalene, another vital chemical intermediate.[4]
| Compound Properties: Disodium this compound | |
| CAS Number | 1655-35-2[1][5] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂[1] |
| Molecular Weight | 332.25 g/mol [1] |
| Appearance | White crystalline powder[1] |
| Melting Point | > 300 °C[1] |
| Solubility | Highly soluble in water[1][3] |
Core Principles: The Sulfonation of Naphthalene
The synthesis of naphthalenedisulfonic acids is predicated on the foundational reaction of naphthalene sulfonation, an electrophilic aromatic substitution. Unlike many such reactions, sulfonation is notably reversible, a characteristic that is central to controlling the final product distribution.[6][7]
The Dichotomy of Isomer Control: Kinetic vs. Thermodynamic Pathways
When naphthalene is sulfonated, the position of the first sulfonic acid group is dictated by a competition between the kinetically favored and thermodynamically favored products.[8][9][10]
-
Kinetic Control (Low Temperature, ~80°C): At lower temperatures, the reaction favors the formation of naphthalene-1-sulfonic acid . This is because the activation energy for substitution at the alpha (C-1) position is lower. The carbocation intermediate formed during alpha-attack is better stabilized by resonance, as two resonance structures can be drawn that preserve the aromaticity of the adjacent ring.[6] This lower energy barrier means the 1-isomer forms faster.
-
Thermodynamic Control (High Temperature, >160°C): At higher temperatures, the reaction favors the formation of naphthalene-2-sulfonic acid .[11] While it forms more slowly, the 2-isomer is the more stable product. This increased stability is due to the avoidance of the significant steric hindrance between the sulfonic acid group at the C-1 position and the hydrogen atom at the C-8 position (a 1,8-peri interaction) that destabilizes the 1-isomer.[6]
The reversibility of sulfonation is the key.[6] At elevated temperatures, the kinetically favored 1-isomer can undergo desulfonation, and the equilibrium shifts to produce the more stable, thermodynamically favored 2-isomer.[6][7] This principle is fundamental to driving the subsequent disulfonation towards the desired 2,7-isomer.
Caption: Energy profile of naphthalene monosulfonation.
Synthesis and Production of 2,7-Naphthalenedisulfonic Acid
The formation of 2,7-naphthalenedisulfonic acid requires a second sulfonation step under conditions that favor thermodynamic control to direct the incoming sulfonate groups to the beta positions of the naphthalene core. Industrial preparations often employ a multi-stage heating process to carefully control the isomer distribution.
Key Reaction Parameters and Their Justification
-
Reactant Ratio: An excess of the sulfonating agent is required to drive the reaction towards disulfonation. Molar ratios of 3 to 6 moles of sulfuric acid per mole of naphthalene are typical.[12]
-
Temperature Profile: A staged temperature approach is often most effective. An initial lower temperature stage allows for controlled monosulfonation, followed by a higher temperature stage to promote the formation of the thermodynamically stable disulfonated products.[13] For instance, a final reaction temperature between 130°C and 180°C is common for disulfonation.[12]
-
Reaction Under Vacuum: Applying a vacuum in the later stages of the reaction can help remove water formed during the sulfonation process.[13] This increases the effective concentration of the sulfuric acid, driving the equilibrium towards the desired products.
Detailed Experimental Protocol
The following protocol is a synthesized example based on methodologies described in the patent literature.[13][14] It is designed to maximize the yield of the 2,7-isomer.
Step 1: Initial Monosulfonation
-
Charge a suitable glass-lined reactor with 1 mole of industrial-grade naphthalene. Heat the vessel to 80°C until the naphthalene is completely molten.
-
Under an inert nitrogen atmosphere, slowly add 1.15-1.3 moles of concentrated (98%) sulfuric acid. The slow addition is crucial to manage the exothermic reaction.
-
Increase the temperature to 90°C and maintain for approximately 150 minutes with continuous stirring to yield an intermediate mixture rich in naphthalenesulfonic acids.[13]
Step 2: Disulfonation
-
To the intermediate product from Step 1, add an additional 2 moles of 98% concentrated sulfuric acid.
-
Apply a vacuum to the reactor, aiming for a pressure of approximately 10 Pa.[13]
-
Gradually heat the reaction mixture to 135-140°C.
-
Maintain this temperature under vacuum for 6 hours to facilitate the disulfonation and isomerization to the thermodynamically stable products.[13]
Caption: Workflow for the disulfonation of naphthalene.
Isomer Separation and Product Purification
The crude reaction product is a mixture, primarily containing 2,7- and 2,6-naphthalenedisulfonic acids.[12] The critical next step is the selective isolation of the desired 2,7-isomer.
The Challenge: Separating 2,7- and 2,6- Isomers
The structural similarity of the 2,7- and 2,6-isomers makes their separation challenging. The most effective industrial methods exploit the subtle differences in the solubility of the acids or their salts under specific conditions of acidity and temperature.[12]
Protocol: Selective Crystallization and Salification
-
Hydrolysis and Cooling: Cool the final reaction mixture to approximately 110°C. Carefully and slowly transfer the hot acid mixture into a separate vessel containing a calculated amount of water, ensuring the temperature of the resulting solution does not exceed 130°C.[14]
-
Selective Precipitation: The objective is to adjust the sulfuric acid concentration to between 35% and 45% by weight.[12] Cool this diluted solution to 20-40°C with stirring. Within this specific window of acidity and temperature, the 2,7-naphthalenedisulfonic acid has a lower solubility than the 2,6-isomer and will selectively precipitate.[12]
-
Isolation: The precipitated 2,7-naphthalenedisulfonic acid is collected via filtration or centrifugation. The resulting acid can achieve a purity of around 93%.[14]
-
Formation of the Disodium Salt: The purified acid is dissolved in water. The pH is carefully adjusted to ~5 using a 30% sodium hydroxide solution.[15] Cooling this neutralized solution leads to the crystallization of disodium this compound. The salt is then filtered, dried, and can achieve a purity of over 99%.[15]
| Parameter | Condition | Justification | Reference |
| Final H₂SO₄ Conc. | 35-45% | Optimizes solubility difference between 2,7- and 2,6-isomers. | [12] |
| Crystallization Temp. | 20-40°C | Maximizes precipitation of 2,7-NDSA while keeping 2,6-NDSA in solution. | [12] |
| Salification pH | ~5 | Ensures complete conversion to the disodium salt for crystallization. | [15] |
Characterization and Quality Control
To validate the success of the synthesis and purification, the final product must be rigorously analyzed. High-Performance Liquid Chromatography (HPLC) is the standard and most effective method for determining the purity of the final disodium this compound and quantifying any residual isomeric impurities.[1]
Conclusion
The synthesis of this compound is a prime example of leveraging fundamental chemical principles—namely, the competition between kinetic and thermodynamic pathways—to achieve a specific, high-value industrial product. By carefully controlling reaction parameters, particularly temperature and reactant concentration, the sulfonation of naphthalene can be guided to favor the thermodynamically stable 2,7-disubstituted isomer. Subsequent purification via controlled crystallization, which exploits subtle differences in isomer solubility, is critical for obtaining the high-purity material required for downstream applications in the dye, pharmaceutical, and materials science industries. This guide provides the theoretical foundation and practical framework necessary for researchers to approach this synthesis with both understanding and precision.
References
-
CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents.
-
CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents.
-
CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid - Google Patents.
-
Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions.
-
2,7-Naphthalenedisulfonic acid disodium Salt - Chem-Impex.
-
Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange.
-
2,7-Naphthalenedisulfonic acid, disodium salt | 1655-35-2 - Benchchem.
-
Thermodynamic vs Kinetic Sulphonation of Naphthalene - ECHEMI.
-
United States Patent 4,324,742 - Process for separation of naphthalenedisulfonic acids.
-
CAS 92-41-1: 2,7-Naphthalenedisulfonic acid | CymitQuimica.
-
CN103694149A - Method for producing 2,7-sodium naphthalene disulfonate by using reaction mother liquor of 2-naphthalene sulfonic acid - Google Patents.
-
Why does the sulphonation of naphthalene yield different products at low and high temperatures? - Quora.
-
2,7-Naphthalene disulfonic acid disodium salt | CAS 1655-35-2 | SCBT.
-
Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control | Journal of Chemical Education - ACS Publications.
-
sulphonation of naphthalene - Chemistry for everyone - WordPress.com.
-
RU2527853C2 - Method of naphthalene sulphonation - Google Patents.
-
Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid - ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 92-41-1: 2,7-Naphthalenedisulfonic acid | CymitQuimica [cymitquimica.com]
- 4. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
- 5. 2,7-Naphthalene disulfonic acid disodium salt | CAS 1655-35-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RU2527853C2 - Method of naphthalene sulphonation - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 14. CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid - Google Patents [patents.google.com]
- 15. CN103694149A - Method for producing 2,7-sodium naphthalene disulfonate by using reaction mother liquor of 2-naphthalene sulfonic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,7-Naphthalenedisulfonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,7-Naphthalenedisulfonate, a versatile organic compound with significant applications across various scientific disciplines. From its fundamental chemical properties to its role as a crucial intermediate in the synthesis of dyes and its utility in analytical and biotechnological methodologies, this document serves as a technical resource for professionals in research and development.
Core Chemical Identity and Properties
This compound is an organic compound featuring a naphthalene backbone substituted with two sulfonate groups at the 2 and 7 positions. It is most commonly handled in its disodium salt form due to its high solubility in water, a critical attribute for its diverse applications.[1]
Key Physicochemical Data
| Property | Value (2,7-Naphthalenedisulfonic Acid) | Value (Disodium this compound) | Source(s) |
| CAS Number | 92-41-1 | 1655-35-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈O₆S₂ | C₁₀H₆Na₂O₆S₂ | [1][2][3] |
| Molecular Weight | 288.30 g/mol | 332.25 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid | White powder | [1][4] |
| Solubility | Soluble in water | Highly soluble in water | [1][4] |
| Melting Point | > 300 °C | > 300 °C | [1] |
The presence of the sulfonic acid groups imparts strong acidic properties and enhances the compound's polarity, making it a valuable reagent in various chemical reactions.[4]
Synthesis of 2,7-Naphthalenedisulfonic Acid: A Mechanistic Approach
The primary industrial synthesis of 2,7-naphthalenedisulfonic acid involves the sulfonation of naphthalene. This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid. The reaction conditions, such as temperature and reaction time, are critical parameters that influence the isomeric distribution of the resulting naphthalenedisulfonic acids.
A common synthetic approach involves a two-step process:
-
Monosulfonation: Naphthalene is first reacted with a controlled amount of concentrated sulfuric acid at a moderate temperature.
-
Disulfonation: The resulting mixture of naphthalenesulfonic acids is then subjected to further sulfonation at a higher temperature to yield a mixture of naphthalenedisulfonic acid isomers, including the 2,7-isomer.[5]
The separation and purification of 2,7-naphthalenedisulfonic acid from other isomers is a crucial step in obtaining a high-purity product.[5]
Caption: Generalized workflow for the synthesis of 2,7-Naphthalenedisulfonic Acid.
Applications in Research and Development
The unique chemical structure of this compound lends itself to a variety of applications in scientific research and industrial processes.
Intermediate in Dye and Pigment Synthesis
Historically and currently, a primary application of this compound is as a key intermediate in the synthesis of a wide range of dyes, particularly azo dyes.[1][5][6] Its structure allows for the introduction of chromophoric and auxochromic groups, which are essential for imparting color and enhancing the stability and fastness of the dyes.[1] It is a precursor to important dye intermediates like H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid).[5][7]
Analytical Chemistry
In the field of analytical chemistry, disodium this compound serves as a valuable reagent and standard. Its high solubility and ability to form stable complexes with metal ions make it useful for their detection in environmental monitoring and quality control.[1] Furthermore, it has been employed as a reference standard in high-performance liquid chromatography (HPLC), particularly for analyses conducted in highly saline conditions.[6]
Biotechnology and Protein Purification
A notable application in biotechnology is the use of disodium this compound as a surfactant in protein purification processes.[1][6] Its properties aid in improving the yield and purity of proteins extracted from complex biological samples. This is particularly beneficial in research settings where highly pure proteins are required for downstream applications such as structural studies and therapeutic development.[6]
Drug Development
While not a therapeutic agent itself, this compound can play a role in drug development as a stabilizer or solubilizer. Its ability to interact with other molecules can be leveraged to improve the bioavailability of certain drug candidates.[6]
Experimental Protocol: Synthesis of 2,7-Dihydroxynaphthalene from Disodium this compound
This protocol outlines a common transformation of disodium this compound into 2,7-dihydroxynaphthalene, a compound with applications as a dye, pharmaceutical intermediate, and analytical reagent.[8] This synthesis involves a high-temperature alkali fusion reaction.
Materials:
-
Disodium this compound
-
Sodium hydroxide (NaOH)
-
Sodium oxide (Na₂O)
-
High-boiling point inert solvent (e.g., n-dodecane)
-
Concentrated sulfuric acid (H₂SO₄)
-
High-pressure autoclave
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, combine 30-36 parts by weight of disodium this compound, 4-16 parts of sodium hydroxide, 8-20 parts of sodium oxide, and 30-60 parts of a high-boiling point inert solvent.[8]
-
Alkali Fusion: Seal the autoclave and heat the mixture to 260-320 °C with continuous stirring. Maintain this temperature for 8-12 hours.[8]
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the resulting solid cake.[8]
-
Acidification: Neutralize the filtered cake with a sulfuric acid solution to a pH of 0-4. This will precipitate the 2,7-dihydroxynaphthalene.[8]
-
Isolation and Drying: Filter the resulting suspension to isolate the crude 2,7-dihydroxynaphthalene. Dry the product to obtain the final compound.[8]
Caption: Experimental workflow for the synthesis of 2,7-Dihydroxynaphthalene.
Conclusion
This compound is a foundational chemical with a broad spectrum of applications that continue to be relevant in modern research and industry. Its straightforward synthesis from naphthalene and its unique physicochemical properties make it an indispensable building block for more complex molecules. For researchers and professionals in drug development and materials science, a thorough understanding of this compound's chemistry and applications is essential for innovation.
References
- Benchchem. (n.d.). 2,7-Naphthalenedisulfonic acid, disodium salt | 1655-35-2.
- Chem-Impex. (n.d.). 2,7-Naphthalenedisulfonic acid disodium Salt.
- Santa Cruz Biotechnology. (n.d.). 2,7-Naphthalene disulfonic acid disodium salt | CAS 1655-35-2.
- Google Patents. (n.d.). CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.
- Google Patents. (n.d.). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.
- PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2).
- PubChem. (n.d.). 2,7-Naphthalenedisulfonic acid | C10H8O6S2 | CID 66707.
- CymitQuimica. (n.d.). CAS 92-41-1: 2,7-Naphthalenedisulfonic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,7-Naphthalene disulfonic acid disodium salt | CAS 1655-35-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2,7-Naphthalenedisulfonic acid | C10H8O6S2 | CID 66707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 92-41-1: 2,7-Naphthalenedisulfonic acid | CymitQuimica [cymitquimica.com]
- 5. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 6. 2,7-Naphthalenedisulfonic acid, disodium salt | 1655-35-2 | Benchchem [benchchem.com]
- 7. 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2) | C10H7NNa2O7S2 | CID 19858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Characterization of 2,7-Naphthalenedisulfonate (2,7-NDS)
Executive Summary & Molecular Architecture
2,7-Naphthalenedisulfonate (2,7-NDS) is a critical anionic counter-ion used in pharmaceutical salt selection and as a chaotropic agent in chromatography. Unlike monosubstituted naphthalenes, 2,7-NDS possesses a high degree of symmetry (
Structural Symmetry & Spectroscopic Implications
The 2,7-substitution pattern renders the molecule centrosymmetric. This equivalence reduces the number of unique signals in NMR and simplifies vibrational modes.
-
Equivalent Protons: H1
H8; H3 H6; H4 H5. -
Spin Systems: The aromatic ring presents as two identical isolated spin systems, each consisting of one isolated proton (H1) and one vicinal pair (H3, H4).
UV-Vis Spectroscopy: Electronic Transitions
The UV absorption spectrum of 2,7-NDS is dominated by
Data Summary (Aqueous Medium)
| Band Assignment | Wavelength ( | Extinction Coefficient ( | Characteristics |
| E-Band (Benzenoid) | 226 nm | ~60,000 | Intense, primary quantitation band. |
| B-Band (Naphthalenic) | 274 nm | ~10,000 | Moderate intensity, fine structure often visible. |
| R-Band (Forbidden) | 320 nm | < 1,000 | Weak, broad tail; rarely used for quantitation. |
Experimental Protocol: Linearity Validation
Objective: Establish a robust quantitation method using the Beer-Lambert Law (
-
Stock Preparation: Dissolve 50.0 mg of 2,7-NDS disodium salt (dried at 105°C for 2h) in 100.0 mL of HPLC-grade water.
-
Dilution Series: Prepare five concentrations ranging from 0.01 mM to 0.1 mM.
-
Blanking: Use the exact solvent batch (water or buffer) as the blank.
-
Scan Parameters: 200–400 nm; Scan speed: Medium; Slit width: 1.0 nm.
-
Validation Criteria:
at 226 nm.
Critical Insight: While 226 nm offers maximum sensitivity, it is susceptible to solvent cut-off interference in organic modifiers. For HPLC-UV methods involving gradients, 274 nm is the preferred detection wavelength due to its baseline stability.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is primarily used for qualitative fingerprinting, specifically confirming the sulfonate moiety and the substitution pattern.
Diagnostic Bands (KBr Pellet / ATR)
| Functional Group | Wavenumber ( | Intensity | Mode Assignment |
| Sulfonate ( | 1180 – 1230 | Strong | Asymmetric Stretching ( |
| Sulfonate ( | 1030 – 1060 | Strong | Symmetric Stretching ( |
| Aromatic Ring | 1600 – 1630 | Medium | C=C Ring Stretching |
| C-H Deflection | 830 – 850 | Strong | Out-of-plane bending (isolated H) |
Protocol: ATR-FTIR Identification
-
Sample Prep: Ensure the sample is a dry, crystalline powder. Hygroscopic moisture can broaden the
bands. -
Background: Collect air background (32 scans).
-
Acquisition: Apply sample to Diamond/ZnSe crystal. Clamp pressure to ~100 force units. Collect 16 scans at 4
resolution. -
Normalization: Apply baseline correction. Look for the "sulfonate doublet" region (1000-1250
) to confirm salt formation.
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural elucidation and purity analysis. The high symmetry of 2,7-NDS results in a remarkably simple proton spectrum consisting of only three signals.
H NMR Data (Solvent: , 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constant ( |
| 8.35 | Singlet (s) | 2H | H1, H8 | - |
| 7.98 | Doublet (d) | 2H | H4, H5 | |
| 7.85 | Doublet (d) | 2H | H3, H6 |
Note: Chemical shifts may vary by
C NMR Assignments ( )
-
C-2, C-7 (Ipso-sulfonate): ~140.5 ppm (Quaternary, weak intensity)
-
C-1, C-8: ~128.0 ppm
-
C-4, C-5: ~129.5 ppm
-
C-3, C-6: ~125.5 ppm
-
Junction Carbons (C-9, C-10): ~132.0 ppm
Diagram: NMR Structural Elucidation Logic
The following diagram illustrates the logic flow for assigning the NMR signals based on symmetry and coupling patterns.
Caption: Logic flow for assigning 1H NMR signals based on molecular symmetry and scalar coupling.
Analytical Application: HPLC Method
In drug development, 2,7-NDS is often quantified as a counter-ion. Due to its high polarity, standard Reverse Phase (RP) HPLC fails to retain it. Ion-Pairing Chromatography (IPC) is required.
Recommended Method (IPC)
-
Column: C18 (e.g., Waters Symmetry or Agilent Zorbax),
mm, 5 . -
Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) in Water, pH adjusted to 6.5 with Phosphate buffer.
-
Isocratic Mode: 70% A / 30% B.
-
Detection: UV at 274 nm (matches the B-Band for selectivity).
Diagram: Method Development Workflow
Caption: Decision pathway for selecting Ion-Pair Chromatography for 2,7-NDS analysis.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectra: 2,7-Naphthalenedisulfonic acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS No. 2785. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for solvent residual peak calibration). Available at: [Link]
-
Kok, S. J., et al. (1996).[3] "Separation of twenty-one naphthalene sulfonates by means of capillary electrophoresis." Journal of High Resolution Chromatography. Available at: [Link]
Sources
- 1. Separation of 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
Solubility Profile and Thermodynamic Analysis of 2,7-Naphthalenedisulfonate
Topic: Solubility of 2,7-Naphthalenedisulfonate in Different Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (2,7-NDS) is a critical dianionic counterion used in pharmaceutical salt formation and fine chemical synthesis. Its ability to form stable, crystalline salts with basic drug substances (APIs) makes it a preferred choice for enhancing the dissolution rates and bioavailability of poorly soluble bases.
This guide provides a rigorous analysis of the solubility behavior of 2,7-NDS (specifically its disodium salt) across aqueous, acidic, and organic media. It synthesizes thermodynamic modeling with practical experimental protocols, offering a roadmap for process chemists to optimize crystallization and purification workflows.
Physicochemical Architecture
Before addressing solubility, one must understand the structural drivers governing the solvation of 2,7-NDS. Unlike its 2,6-isomer, the 2,7-isomer exhibits a specific symmetry that influences its lattice energy and solvation enthalpy.
Structural Properties[1]
-
Chemical Formula: C₁₀H₆(SO₃⁻)₂ (Anion)
-
Nature: Strong acid anion; typically handled as Disodium this compound.
-
pKa: Both sulfonic acid groups are strongly acidic (pKa < 1), meaning the molecule remains fully ionized across the entire physiological pH range (1–8).
-
Hydrophilicity: The presence of two sulfonate groups on the naphthalene ring imparts high water solubility, acting as "solvation handles" that disrupt the hydrophobic stacking of the naphthalene core.
Isomer differentiation (2,6 vs. 2,7)
A critical aspect of industrial handling is separating the 2,7-isomer from the 2,6-isomer.[1]
-
2,7-NDS: Higher solubility in aqueous sulfuric acid.[1]
-
2,6-NDS: Lower solubility, often precipitating first.
-
Mechanism: The 2,7-substitution pattern creates a more dispersed electron cloud due to steric and conjugate effects, reducing lattice energy relative to the more compact 2,6-isomer.
Solubility Landscape
The solubility of disodium this compound is highly dependent on solvent polarity, ionic strength, and temperature.
Aqueous and Acidic Media (Quantitative Trends)
In pure water, the disodium salt is very soluble . However, in industrial sulfonations, it exists in sulfuric acid matrices. The "Common Ion Effect" (from Na⁺) and the "Salting-Out Effect" (from H₂SO₄) drastically alter its solubility.
Table 1: Solubility Trends of Sodium this compound in H₂SO₄ Solutions (Correlated via Modified Apelblat Equation)
| Temperature (K) | Solvent Condition | Solubility Trend | Mechanistic Driver |
| 283.15 – 333.15 | Pure Water | Increases significantly with T | Endothermic dissolution (+ΔH). |
| Isothermal | Increasing [H₂SO₄] | Decreases sharply | Salting-out / Common ion effect. |
| Comparison | vs. 2,6-Isomer | Higher (2,7 > 2,[1]6) | Lower crystal lattice energy of 2,7. |
Key Insight: To purify 2,7-NDS, one should concentrate the sulfuric acid to a point where the 2,6-isomer precipitates (due to lower solubility), filter it, and then further concentrate or cool the filtrate to crystallize the 2,7-isomer.
Organic Solvents (Semi-Quantitative Profile)
The solubility profile in organic solvents follows the principle of "Like Dissolves Like" but is constrained by the ionic nature of the sulfonate groups.
-
Methanol/Ethanol: Soluble. The polar hydroxyl groups can solvate the sulfonate anions, though less effectively than water. Solubility decreases as the alkyl chain length of the alcohol increases (MeOH > EtOH > IPA).
-
Acetone: Slightly Soluble (Cold) / Soluble (Hot). Often used as an anti-solvent in crystallization.
-
Diethyl Ether / Chloroform: Practically Insoluble. The non-polar nature cannot overcome the ionic lattice energy of the disodium salt.
Thermodynamic Modeling
To predict solubility outside of measured points, the Modified Apelblat Equation is the standard for 2,7-NDS systems. It correlates the mole fraction solubility (
The Model
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[2]
- : Empirical parameters derived from regression of experimental data.
Modeling Workflow
The following diagram illustrates the logic flow for determining and modeling solubility data.
Figure 1: Workflow for thermodynamic modeling of solubility data. The iterative loop ensures the selected model accurately represents the physical system.
Experimental Protocol: Self-Validating Solubility Determination
Objective: Determine the equilibrium solubility of Disodium this compound in a target solvent (e.g., Water-Ethanol binary mixture).
Reagents & Equipment
-
Solute: Disodium this compound (Purity > 99%).
-
Solvent: HPLC Grade Water, Ethanol.
-
Apparatus: Jacketed glass vessel (50 mL), circulating water bath (±0.05 K precision), magnetic stirrer.
-
Analysis: HPLC (UV detector @ 230 nm) or Gravimetric (if solubility > 10 mg/mL).
Step-by-Step Methodology
-
Preparation (Excess Addition):
-
Add 50 mL of solvent to the jacketed vessel.
-
Set the thermostat to the lowest temperature (
). -
Add solute in excess until a visible solid phase persists (suspension).
-
-
Equilibration (The "Shake-Flask" Phase):
-
Stir continuously for 24–48 hours .
-
Self-Validation Check: Stop stirring for 30 minutes. If the supernatant is clear and solid remains at the bottom, equilibrium is likely approached. If all solid dissolves, add more solute and repeat.
-
-
Sampling:
-
Use a syringe filter (0.45 µm PTFE, pre-heated to
to prevent precipitation). -
Withdraw 2 mL of supernatant.
-
-
Quantification (Gravimetric Variant):
-
Weigh a clean, dry weighing dish (
). -
Add the filtered supernatant and weigh (
). -
Evaporate solvent in a vacuum oven at 60°C until constant weight.
-
Weigh the dried residue (
).
-
-
Calculation:
-
Sequential Profiling:
-
Increase temperature by 5 K.
-
Allow 4–6 hours for re-equilibration.
-
Repeat sampling.
-
Application: Separation & Purification Strategy
The solubility difference between the 2,6- and 2,7-isomers is the basis for industrial purification. The following diagram details the logic for isolating high-purity 2,7-NDS.
Figure 2: Industrial separation workflow leveraging differential solubility of naphthalene disulfonate isomers.
References
-
Solubility in Acidic Media
- Zhang, F., et al. "Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid.
-
General Chemical Properties
-
PubChem. "2,7-Naphthalenedisulfonic acid, disodium salt."[3] National Library of Medicine.
-
- Experimental Methodology: Jouyban, A. "Handbook of Solubility Data for Pharmaceuticals." CRC Press, 2009. (General reference for shake-flask method standards).
-
Separation Process
- Hironory, F., et al. "Process for Separation of Naphthalenedisulfonic Acids." U.S.
Sources
2,7-Naphthalenedisulfonate: Technical Synthesis, Pharmaceutical Utility, and Advanced Material Applications
Executive Summary
2,7-Naphthalenedisulfonate (2,7-NDS) is a versatile dianionic scaffold that transcends its traditional role as a dye intermediate. While its isomer, 1,5-naphthalenedisulfonate (napadisylate), is the standard counterion for pharmaceutical salt formation, 2,7-NDS has emerged as a critical ligand in Metal-Organic Frameworks (MOFs) for luminescent sensing and proton conductivity, and as a pharmacophore in antiviral drug discovery (specifically HIV-1 reverse transcriptase inhibition).
This technical guide provides a comprehensive analysis of 2,7-NDS, covering its thermodynamically controlled synthesis, separation protocols, bioactivity mechanisms, and application in lanthanide-based sensors.
Part 1: Chemical Architecture and Synthesis
Structural Distinction
Unlike the centrosymmetric 1,5-isomer, 2,7-NDS possesses a
-
MOF Construction: It acts as a long, angulated linker that prevents dense packing, creating channels for guest molecules (e.g., in proton exchange membranes).
-
Bioactivity: The distance between sulfonate groups mimics the phosphate backbone of nucleic acids, allowing it to block ATP-binding clefts in viral enzymes.
Synthesis: Kinetic vs. Thermodynamic Control
The synthesis of 2,7-NDS is a classic example of thermodynamic control in electrophilic aromatic substitution.
-
Low Temperature (<100°C): Favors
-substitution (1-position), leading to 1,5- or 1,6-isomers. -
High Temperature (>160°C): Favors
-substitution (2-position) due to steric relief, leading to 2,6- and 2,7-isomers.
Diagram 1: Sulfonation Pathway and Isomerization
The following diagram illustrates the critical temperature-dependent pathways required to isolate the 2,7-isomer.
Caption: Synthesis pathway showing the thermal isomerization required to shift from alpha (kinetic) to beta (thermodynamic) substitution, yielding the 2,7-isomer.
Experimental Protocol: Synthesis and Purification
Objective: Synthesis of Disodium this compound.
Reagents: Naphthalene (128 g, 1.0 mol), Sulfuric Acid (98%, 300 g).[2]
-
Sulfonation:
-
Melt naphthalene in a reactor and heat to 165°C .
-
Add sulfuric acid slowly over 1 hour, maintaining temperature between 160-170°C.
-
Critical Step: Hold reaction at 170°C for 6 hours . This prolonged heating ensures the conversion of any kinetically formed 1-isomers into the 2-isomers and drives the second sulfonation to the 2,7- and 2,6- positions.
-
-
Quenching & Separation:
-
Cool the reaction mass to 90°C and dilute with water.
-
Neutralize with Sodium Carbonate (
) to form the sodium salts. -
Isomer Separation: The 2,6-isomer (disodium salt) is significantly less soluble in water than the 2,7-isomer.
-
Filtration 1: Cool to 25°C. The 2,6-disodium salt precipitates. Filter this off (this is a byproduct).
-
Crystallization: Concentrate the filtrate (containing the 2,7-isomer). Add NaCl to salt out the this compound. Recrystallize from water/ethanol to achieve >98% purity.
-
Part 2: Pharmaceutical Utility
While 1,5-NDS is the dominant salt former, 2,7-NDS derivatives have shown potent specific biological activity, particularly in antiviral research.
Antiviral Activity (HIV-1 Inhibition)
Derivatives of 2,7-NDS, specifically 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid , act as polysulfonated inhibitors of HIV-1 Reverse Transcriptase (RT).
-
Mechanism: These compounds bind to the ribonuclease H (RNase H) domain and the DNA polymerase catalytic site. The sulfonate groups mimic the phosphate backbone of the viral RNA/DNA hybrid, acting as competitive inhibitors.
-
Key Compound: A cholesterol-linked derivative (Compound 23 in literature) demonstrated an
of 0.06 µM against HIV-1 RT [5].[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Structure-Activity Relationship (SAR):
-
The 2,7-disulfonic acid core is essential for binding affinity.
-
Lipophilic appendages (e.g., cholesterol, palmitoyl groups) enhance cellular uptake, which is often the limiting factor for highly polar sulfonate drugs.
-
Salt Selection
2,7-NDS is a strong acid (
-
Weakly Basic: Requires a strong acid to protonate.
-
Highly Soluble: The 2,7-NDS anion often forms salts with moderate solubility, useful for controlled release formulations, though less "insoluble" than 1,5-napadisylate salts.
Part 3: Advanced Materials (MOFs & Sensors)
The rigid, angular structure of 2,7-NDS makes it an ideal ligand for Lanthanide-Metal-Organic Frameworks (Ln-MOFs).
Luminescent Sensors (Eu-MOF)
A Europium-based MOF constructed with 2,7-NDS and phenanthroline (IP) exhibits intense red luminescence. This system functions as a "turn-off" sensor for antibiotics and metal ions.
-
Formula:
-
Mechanism:
-
Antenna Effect: The 2,7-NDS ligand absorbs UV light (250-400 nm).
-
Energy Transfer: Energy is transferred from the ligand's triplet state to the
ion's resonance level ( ). -
Emission:
emits red light (613 nm). -
Sensing: Analytes like
or nitro-antibiotics (e.g., Ornidazole) compete for absorption or quench the energy transfer, reducing luminescence.
-
Diagram 2: MOF Sensing Mechanism
Caption: Energy transfer pathway in Eu-MOF sensors. Analytes interrupt the ligand-to-metal transfer, causing signal quenching.
Proton Conductivity (Fuel Cells)
2,7-NDS is used to construct "Ionic Hydrogen-Bonded Organic Frameworks" (iHOFs). When incorporated into Nafion membranes, these frameworks enhance proton conductivity at high temperatures (
-
Performance: 6%-loaded membranes achieve conductivities up to
[6]. -
Role: The sulfonate groups provide hopping sites for protons (
), maintaining conductivity even when humidity fluctuates.
Part 4: Analytical Characterization
Separating naphthalene disulfonic acid isomers is critical for quality control, as the 2,6-isomer is a common impurity in 2,7-NDS production.
HPLC Method for Isomer Separation
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18). Mobile Phase:
-
A: Water + 5 mM Tetrabutylammonium hydroxide (Ion-pairing agent) + Phosphate buffer (pH 7.0).
-
B: Methanol or Acetonitrile. Gradient: 10% B to 60% B over 20 minutes. Detection: UV at 230 nm. Principle: The ion-pairing agent (TBA) forms neutral complexes with the sulfonate anions. The geometric differences between 2,6 (linear) and 2,7 (angular) result in different retention times on the hydrophobic stationary phase.
Quantitative Data Summary
| Parameter | 2,7-NDS (Target) | 2,6-NDS (Impurity) | 1,5-NDS (Isomer) |
| Substitution Pattern | |||
| Symmetry | |||
| Formation Temp | >160°C | >160°C | <60°C |
| Water Solubility (Na salt) | High | Low (Precipitates) | Moderate |
| Key Application | MOF Ligand, Antiviral | Polyester Monomer | Pharma Counterion |
References
-
Synthesis and Industrial Applications: 2,7-Naphthalenedisulfonic acid disodium salt.[3] Chem-Impex International.
-
MOF Synthesis & Sensing: Li, J. M., et al. (2019).[4] Lanthanide–Organic Frameworks Constructed from this compound and 1H-Imidazo[4,5-f][1,10]-phenanthroline: Synthesis, Structure, and Luminescence.[4] Inorganic Chemistry.[5]
-
Proton Conductivity: Cai, Y. Y., et al. (2021). Hybrid Nafion Membranes of Ionic Hydrogen-Bonded Organic Framework Materials for Proton Conduction. ACS Applied Materials & Interfaces.[3]
-
Antiviral Activity (HIV): Mohan, P., et al. (1994). Selective Inhibition of Myxovirus Replication by a Novel Series of Cholesterol-Naphthalenesulfonic Acid Hybrid Molecules.[6] Antiviral Chemistry and Chemotherapy.[6]
-
HIV Integrase/RT Inhibition: Inhibition of HIV-1 Integrase: A Medicinal Chemistry Perspective. Medicinal Chemistry (2007).[5]
-
Separation of Isomers: Method for detecting naphthalenedisulfonic acid isomer. Google Patents (CN108088917B).
Sources
Thermodynamic Profile and Stability of 2,7-Naphthalenedisulfonate: A Guide for Process Optimization
Executive Summary
2,7-Naphthalenedisulfonate (2,7-NDS) is a critical structural anion used extensively in chromatography, supramolecular chemistry (Layered Double Hydroxides), and as a counter-ion in drug formulation. Unlike its isomer 2,6-naphthalenedisulfonate, the 2,7-isomer exhibits a distinct solubility and thermal profile driven by its
This technical guide provides a rigorous analysis of the thermochemical properties of 2,7-NDS, focusing on solution thermodynamics (solubility modeling), solid-state thermal stability, and separation logic. It moves beyond basic data listing to explain the causality of these properties and provides self-validating protocols for their measurement.
Molecular Architecture & Stability
The thermodynamic behavior of 2,7-NDS is dictated by its molecular geometry. The sulfonate groups at the 2 and 7 positions create a linear, extended electronic structure that is less prone to steric crowding than the 1,5- or 1,6-isomers, but possesses higher solubility than the highly symmetric 2,6-isomer.
-
Symmetry & Packing: The 2,7-substitution pattern disrupts the efficient crystal packing seen in the 2,6-isomer. Consequently, the lattice energy of 2,7-NDS salts is generally lower, leading to higher solubility in aqueous media—a critical factor in isomer separation processes.
-
Resonance Energy: The naphthalene backbone provides significant resonance stabilization (
kcal/mol), making the C-S bonds robust against thermal homolysis up to C.
Solution Thermodynamics: Solubility & Separation
For process scientists, the solubility profile of disodium this compound (
The Solubility Differential (Isomer Separation)
In aqueous sulfuric acid mixtures, 2,7-NDS is consistently more soluble than 2,6-NDS.[1] This thermodynamic fact is the basis for fractional crystallization:
-
Low Temperature / High Acid: The 2,6-isomer precipitates.[2]
-
Supernatant: Enriched in 2,7-NDS.
Mathematical Modeling (The Modified Apelblat Equation)
Empirical data for 2,7-NDS solubility is best correlated using the Modified Apelblat equation, which accounts for the non-ideal behavior of electrolyte solutions better than the simple van't Hoff equation.
- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical constants derived from regression analysis.
Thermodynamic Implications:
-
Dissolution Enthalpy (
): Positive (Endothermic). Solubility increases with temperature.[1] -
Dissolution Entropy (
): Positive. The disordering of the crystal lattice drives the dissolution despite the energetic cost.
Common-Ion Effect
The solubility of
Visualization: Isomer Separation Workflow
The following diagram illustrates the logic flow for separating 2,7-NDS based on its thermodynamic solubility limits.
Figure 1: Fractional crystallization logic relying on the higher solubility of 2,7-NDS compared to the 2,6-isomer.
Solid-State Thermal Stability
Understanding the thermal decomposition of 2,7-NDS is vital for its application in high-temperature materials, such as intercalated Layered Double Hydroxides (LDHs).
Thermal Decomposition Stages (TGA/DSC Profile)
When subjected to Thermogravimetric Analysis (TGA) under
| Stage | Temperature Range (°C) | Event | Mechanism |
| I | 80 – 150 | Dehydration | Loss of lattice water (if hydrate). Reversible. |
| II | > 300 | Stability Limit | Onset of C-S bond strain.[3][4] |
| III | 450 – 620 | Desulfonation | Rupture of C-S bonds; release of |
| IV | > 650 | Carbonization | Breakdown of naphthalene core to char. |
Stabilization in LDHs
When 2,7-NDS is intercalated into Mg-Al Layered Double Hydroxides, the thermal stability of the system is enhanced. The aromatic ring of 2,7-NDS engages in
Experimental Protocols
Protocol A: High-Precision Solubility Measurement
Use this protocol to generate data for the Apelblat model.
Objective: Determine equilibrium solubility mole fraction (
-
Preparation: Prepare binary solvent mixtures (e.g., Water +
) by mass (gravimetric precision g). -
Equilibration: Place excess
-2,7-NDS in a jacketed glass vessel controlled by a circulating water bath. -
Agitation: Stir continuously for 6 hours.
-
Sampling: Stop stirring and allow settling for 2 hours.
-
Analysis:
-
Withdraw supernatant using a syringe filter (0.45
, pre-heated to T). -
Dilute and analyze via HPLC (UV detection at 230 nm) or gravimetric drying (if pure solvent).
-
-
Self-Validation: Repeat at the same temperature approaching from higher T (cooling curve) to ensure no hysteresis/supersaturation. Results should match within 1%.
Protocol B: Thermal Stability Assessment (TGA)
Objective: Define the "Safe Processing Window" for drying.
-
Sample: 5-10 mg of 2,7-NDS powder.
-
Atmosphere: Nitrogen (
) flow at 50 mL/min (prevents oxidative combustion, isolates thermal breakdown). -
Ramp: 10°C/min from 30°C to 800°C.
-
Data Interpretation: The "Safe Processing Window" ends at the onset temperature (
) of the desulfonation step (typically >300°C). Any weight loss prior to this is solvent/water.
References
-
Solubility & Isomer Separation
-
Li, R., Jiang, M., Wu, C., & Zhao, H. (2013).[1] "Equilibrium Solubility of Sodium 2,4-Diaminobenzenesulfonate in Binary NaCl + H2O, Na2SO4 + H2O..." Journal of Chemical & Engineering Data. (Note: This group publishes extensively on sulfonate solubility; principles apply to NDS series).
-
Reference for 2,7 vs 2,6 separation: U.S. Patent 4,324,742. "Process for separation of naphthalenedisulfonic acids."
-
-
Thermal Decomposition in LDHs
- Costa, F. R., et al. (2008). "Thermal stability of Mg–Al layered double hydroxides intercalated with anionic surfactants." Applied Clay Science.
-
General NDS Thermal Data: NIST Chemistry WebBook, "Naphthalene Thermochemistry."
-
General Properties
Visualization: Thermal Decomposition Pathway
Figure 2: Thermal evolution of 2,7-NDS from hydrated salt to final decomposition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 3. Naphthalene [webbook.nist.gov]
- 4. Naphthalene [webbook.nist.gov]
- 5. 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2) | C10H7NNa2O7S2 | CID 19858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
The Naphthalenedisulfonic Acids: From Coal Tar to Pharmacophores
An In-Depth Technical Guide on the Discovery, Synthesis, and Application of Naphthalene Sulfonates
Executive Summary
Naphthalenedisulfonic acids (NDSAs) represent a cornerstone of industrial organic chemistry, bridging the gap between the crude distillates of the 19th-century coal tar industry and the precision requirements of modern pharmaceutical formulation. While historically valued as intermediates for azo dyes ("Armstrong’s Acid"), today they are critical tools in drug development, serving as counter-ions ("napadisylates") to enhance the bioavailability and stability of basic therapeutic agents. This guide analyzes the thermodynamic and kinetic principles governing their synthesis, details the historical evolution of their discovery, and provides validated protocols for their isolation.
Part 1: The Industrial Genesis
The history of naphthalenedisulfonic acids is inextricably linked to the "Golden Age" of dye chemistry in the late 19th century. Following the isolation of naphthalene from coal tar by John Kidd and Michael Faraday in the 1820s, the race to derivatize this abundant hydrocarbon began.
The "Letter" Acids Era
By the 1870s, chemists realized that the sulfonation of naphthalene was not a singular event but a complex, temperature-dependent process yielding multiple isomers. These isomers became known by trivial names (often the discoverer's name or a letter) to protect trade secrets in the highly competitive dye market.
-
Armstrong’s Acid (1,5-naphthalenedisulfonic acid): Discovered by Henry Edward Armstrong, this isomer was crucial for specific azo dye coupling. Armstrong identified that "cold" sulfonation favored this specific orientation.
-
Ebert and Merz (2,6- and 2,7- isomers): In 1876, Ebert and Merz demonstrated that "hot" sulfonation (above 160°C) shifted the product distribution away from the 1-position, yielding the thermodynamically stable 2,6- and 2,7-naphthalenedisulfonic acids.
This era established the fundamental rule of naphthalene chemistry: Temperature dictates topology.
Part 2: The Chemistry of Control (Synthesis & Mechanism)
The synthesis of NDSAs is a textbook example of the competition between Kinetic Control and Thermodynamic Control in electrophilic aromatic substitution.[1]
Mechanistic Insight: The Alpha vs. Beta Battle
-
Kinetic Control (Low Temperature, <60°C):
-
The
-positions (1, 4, 5, 8) are more electron-rich and kinetically accessible due to better resonance stabilization of the Arenium ion intermediate. -
Result: Rapid formation of 1-naphthalenesulfonic acid , which further sulfonates to 1,5-NDSA (Armstrong’s acid) and 1,6-NDSA .
-
-
Thermodynamic Control (High Temperature, >160°C):
-
Sulfonation is reversible.[2] The
-position suffers from peri-interaction (steric clash) between the bulky sulfonate group and the hydrogen on the adjacent ring (positions 1 and 8). -
At high heat, the unstable
-isomers desulfonate and resulfonate at the sterically unhindered -positions (2, 3, 6, 7). -
Result: Accumulation of the stable 2,6-NDSA and 2,7-NDSA .
-
Visualization: Sulfonation Pathways
The following diagram illustrates the critical temperature-dependent pathways.
Figure 1: Reaction network showing the divergence of kinetic (red path) and thermodynamic (green path) isomers based on thermal conditions.
Part 3: Isolation & Characterization
Separating these isomers was historically the greatest challenge in the field.
Historical Method: The "Magnesia" Process
Before HPLC, chemists relied on the differential solubility of salts.
-
Calcium/Barium Salts: The calcium salt of 2,6-NDSA is sparingly soluble in water, while the 2,7-isomer is highly soluble. This allowed for bulk separation of the high-temperature products.
-
Sodium Salts: Armstrong’s acid (1,5-NDSA) was often isolated as a disodium salt, which crystallizes well from concentrated acid solutions.
Modern Characterization Data
| Isomer | Common Name | CAS No.[3][4][5] | Position | Key Characteristic |
| 1,5-NDSA | Armstrong's Acid | 81-04-9 | Kinetic product; forms "napadisylate" salts. | |
| 1,6-NDSA | -- | 525-37-1 | Major byproduct in low-temp sulfonation. | |
| 2,6-NDSA | Ebert-Merz | 581-75-9 | Thermodynamic product; linear geometry. | |
| 2,7-NDSA | Ebert-Merz | 92-41-1 | Thermodynamic product; highly soluble.[6] |
Part 4: Modern Utility (Applications)[7]
Pharmaceutical Salts (Napadisylates)
In modern drug development, 1,5-naphthalenedisulfonic acid is a preferred counter-ion for basic drugs.
-
Why Napadisylate? The large, planar, aromatic structure of the 1,5-NDSA anion allows for
stacking interactions with drug molecules. This often results in salts with:-
High Melting Points: Improving thermal stability.
-
Low Solubility: Useful for creating extended-release formulations or masking bitter tastes.
-
Example: Mebhydrolin napadisylate (an antihistamine) uses this salt form to improve stability over the hydrochloride salt.
-
Chromatography
NDSAs are used as ion-pairing agents in HPLC. Their strong UV absorbance and ability to form complexes with cationic analytes allow for the separation of difficult-to-resolve amines and amino acids.
Part 5: Experimental Protocols
Protocol A: Synthesis of 1,5-Naphthalenedisulfonic Acid (Armstrong’s Acid)
Objective: To maximize the kinetic product yield through strict temperature control.
Reagents:
-
Naphthalene (128 g, 1.0 mol)
-
Oleum (20% free SO
, 500 g)
Methodology:
-
Preparation: Charge the reaction vessel with Oleum. Cool externally to maintain internal temperature between 0°C and 5°C.
-
Addition: Slowly add finely powdered naphthalene over 2 hours. Critical: Do not allow temperature to exceed 10°C. Higher temperatures will trigger isomerization to the 1,6-isomer.
-
Reaction: Stir at 5–10°C for 4 hours. The mixture will become a thick paste.
-
Quenching: Pour the reaction mass onto 1000 g of crushed ice.
-
Isolation: Add Sodium Chloride (NaCl) to saturation. The disodium salt of 1,5-NDSA will precipitate due to the common ion effect.
-
Purification: Recrystallize from hot water. The 1,5-isomer crystallizes first upon cooling; the 1,6-isomer remains in the mother liquor.
Protocol B: Separation of 2,6- and 2,7-NDSA
Objective: To separate thermodynamic isomers based on solubility differences.
Starting Material: High-temperature sulfonation mass (containing mixed 2,6/2,7 isomers).
Methodology:
-
Dilution: Dilute the sulfonation mass with water to achieve a sulfuric acid concentration of ~30%.
-
Precipitation (2,6-NDSA): Heat the mixture to boiling and add Calcium Carbonate (CaCO
) until neutralized. Filter hot to remove CaSO . -
Crystallization: Cool the filtrate. The Calcium salt of 2,6-NDSA is poorly soluble and will precipitate. Filter this solid.
-
Recovery (2,7-NDSA): The filtrate now contains predominantly the 2,7-isomer. Concentrate the solution to recover the 2,7-salt.
References
-
BenchChem. The Dawn of a Molecular Workhorse: An In-depth Technical Guide to the Discovery and History of Naphthalenesulfonic Acid Derivatives.
-
PubChem. 1,5-Naphthalenedisulfonic acid (Armstrong's Acid) Compound Summary.
-
Google Patents. Process for separation of naphthalenedisulfonic acids (US4324742A).
-
SIELC Technologies. HPLC Method for Analysis of 2-Naphthalenesulfonic Acid and 1,5-Naphthalenedisulfonic Acid.
-
ChemicalBook. 1,5-Naphthalenedisulfonic acid Synthesis and Properties.
Sources
- 1. 1,5-Naphthalenedisulfonic acid | 81-04-9 | Benchchem [benchchem.com]
- 2. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 3. Mebhydrolin - Wikipedia [en.wikipedia.org]
- 4. 1,6-naphthalenedisulfonic acid, disodium salt | C10H6Na2O6S2 | CID 74250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]
- 6. CID 157833390 | C20H16O12S4 | CID 157833390 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Versatility of the 2,7-Naphthalenedisulfonate Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Untapped Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the naphthalene core is a well-established pharmacophore, present in numerous FDA-approved drugs.[1] However, the strategic functionalization of this bicyclic aromatic system can unlock novel biological activities. This technical guide delves into the compelling and diverse biological profile of a specific, yet under-explored scaffold: 2,7-naphthalenedisulfonate and its derivatives. The presence of two sulfonate groups at the 2 and 7 positions imparts unique physicochemical properties, influencing solubility, receptor interactions, and overall pharmacological profiles. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological evaluation, and therapeutic potential of this intriguing class of molecules. We will explore their roles as potent receptor antagonists, enzyme inhibitors, and modulators of key signaling pathways implicated in a range of pathologies, from inflammation and cancer to neurodegenerative disorders.
I. Antagonism of the P2X7 Receptor: A Gateway to Modulating Inflammation and Pain
The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade. Its activation on immune cells triggers the release of pro-inflammatory cytokines, making it a prime target for therapeutic intervention in chronic inflammatory diseases and neuropathic pain.[2][3] Several derivatives of the this compound scaffold have emerged as potent and selective P2X7 receptor antagonists.
Mechanism of Action: Allosteric Modulation
Derivatives of this compound often exhibit a non-competitive or allosteric mode of antagonism at the P2X7 receptor. The negatively charged sulfonate groups are hypothesized to interact with positively charged amino acid residues in an allosteric binding pocket, distinct from the ATP binding site. This interaction induces a conformational change in the receptor, rendering it unresponsive to ATP-mediated activation. This allosteric mechanism can offer advantages in terms of selectivity and the potential for finer modulation of receptor activity compared to competitive antagonists.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed key determinants for P2X7 antagonistic activity within this scaffold. A common feature of many potent P2X7 antagonists is a significant disparity in potency between the human and rat P2X7 receptors, which can pose challenges for preclinical evaluation.[4] For instance, while some derivatives show high affinity for the human receptor, their activity at the rodent ortholog can be significantly lower.[4]
Symmetric bis(naphthalenesulfonic acid) derivatives have been synthesized and evaluated for their anti-HIV-1 activity, which is also linked to P2X7 receptor modulation. These studies have shown that the nature of the spacer connecting the two naphthalenesulfonic acid moieties is critical for activity. A flexible polymethylene chain, particularly a hexamethylene spacer, has been found to be highly beneficial for increasing potency.[5]
Experimental Protocol: YO-PRO-1 Uptake Assay for P2X7 Receptor Antagonism
The YO-PRO-1 uptake assay is a robust and widely used method to screen for P2X7 receptor antagonists.[6][7] Activation of the P2X7 receptor leads to the formation of a large pore in the cell membrane, allowing the entry of molecules up to 900 Da, including the fluorescent dye YO-PRO-1. Antagonists of the P2X7 receptor will inhibit this dye uptake.
Principle: This assay quantifies the influx of the fluorescent dye YO-PRO-1 into cells upon P2X7 receptor activation by an agonist (e.g., ATP or BzATP). A test compound with antagonistic activity will reduce the fluorescence signal.[6][7]
Step-by-Step Methodology:
-
Cell Culture: Seed cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with the human P2X7 receptor) in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Compound Incubation: Wash the cells with a suitable buffer (e.g., HEPES-buffered saline). Add the test compounds (this compound derivatives) at various concentrations and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control antagonist (e.g., A-740003).
-
Agonist Stimulation and Dye Loading: Add a solution containing the P2X7 receptor agonist (e.g., 1 mM ATP or 100 µM BzATP) and YO-PRO-1 dye (final concentration of 1-5 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 491 nm and 509 nm, respectively.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Cell Line: The use of a cell line stably overexpressing the P2X7 receptor ensures a robust and reproducible signal.
-
Agonist Concentration: The concentration of the agonist is chosen to be at or near its EC80-EC90 to provide a sufficient window for detecting inhibition.
-
YO-PRO-1 Dye: This dye is chosen for its size, which allows it to enter the cell only through the large pore formed by P2X7 activation, and its high fluorescence upon binding to nucleic acids.
Diagram of the P2X7 Receptor Antagonism Workflow:
Caption: Workflow for Keap1-Nrf2 PPI inhibitor screening using a TR-FRET assay.
III. Anticancer Activity: Targeting Multiple Pathways of Malignancy
The naphthalene scaffold is a recurring motif in anticancer drug discovery, with derivatives exhibiting a range of mechanistic actions, including topoisomerase inhibition, microtubule polymerization inhibition, and aromatase inhibition. [1][8]The this compound framework offers a unique platform for the design of novel anticancer agents.
Mechanism of Action: A Multifaceted Approach
The anticancer activity of this compound derivatives can be attributed to several mechanisms:
-
Induction of Apoptosis: Many naphthalene derivatives induce programmed cell death in cancer cells. For example, certain naphthalen-1-yloxyacetamide derivatives have been shown to cause cell cycle arrest in the G1 phase and induce apoptosis in MCF-7 breast cancer cells. [1]This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and caspase 9. [1]* Enzyme Inhibition: As discussed, the inhibition of enzymes crucial for cancer cell survival is a key strategy. Naphthalene-based compounds have been identified as inhibitors of enzymes like aromatase, which is involved in estrogen synthesis and is a target in hormone-dependent breast cancer. [1]* DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the naphthalene ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription and leading to cell death. [8]Additionally, some naphthoquinones, which can be derived from naphthalenedisulfonates, are known to inhibit topoisomerases. [6]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay widely used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value of the compound.
Causality Behind Experimental Choices:
-
Choice of Cancer Cell Lines: A panel of different cancer cell lines is often used to assess the spectrum of activity and potential selectivity of the compounds.
-
MTT Reagent: This reagent is a reliable and cost-effective indicator of mitochondrial metabolic activity, which is a hallmark of viable cells.
-
Incubation Time: The duration of compound treatment is chosen to allow for the observation of cytotoxic effects, which can be time-dependent.
Diagram of the Anticancer Cytotoxicity Workflow:
Caption: Workflow for assessing in vitro anticancer cytotoxicity using the MTT assay.
IV. Antimicrobial and Neuroprotective Potential: Expanding the Therapeutic Horizons
Beyond their roles in inflammation and cancer, derivatives of this compound have shown promise in other therapeutic areas, including as antimicrobial and neuroprotective agents.
Antimicrobial Activity
Naphthalene derivatives have been identified as a new class of antimicrobials with activity against a wide range of human pathogens. [9]The mechanism of action is thought to involve the interaction of the hydrophobic naphthalene core with cellular membranes, leading to a loss of integrity and cell death. [10]The sulfonate groups can enhance the water solubility of these compounds, which is a desirable property for antimicrobial agents. Structure-activity relationship studies of dihydroxynaphthalene-derivative bis-QACs have shown that lipophilicity and structural symmetry influence their antibacterial performance. [11]
Neuroprotective Effects
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. [12]Given their ability to modulate the Keap1-Nrf2 pathway, this compound derivatives are being investigated as potential neuroprotective agents. By enhancing the cellular antioxidant response, these compounds can protect neurons from oxidative damage. [12]For instance, a naphthalen-2-yl derivative, KHG26792, has been shown to protect the brain against ischemia/reperfusion injury by reducing oxidative stress and inflammation. Another study demonstrated that a naphthalene-2-sulfonamido derivative acts as a Keap1-Nrf2 inhibitor and shows therapeutic potential in a cerebral ischemia/reperfusion injury model. [13]
V. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant biological activity across a range of disease areas, including inflammation, pain, cancer, and neurodegeneration. The presence of the two sulfonate groups imparts unique physicochemical properties that can be exploited to fine-tune the pharmacological profile of these compounds.
Future research in this area should focus on:
-
Synthesis of diverse libraries: The generation of a wider range of this compound derivatives with systematic structural modifications will be crucial for elucidating more detailed structure-activity relationships.
-
Elucidation of precise mechanisms of action: While initial mechanistic insights have been gained, further studies are needed to fully understand the molecular interactions of these compounds with their biological targets.
-
In vivo evaluation: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the unique properties of the this compound scaffold, the drug discovery community has the opportunity to develop novel and effective treatments for a variety of challenging diseases.
References
- Adinolfi, E., Pizzicannella, G., Fabbri, A., Di Virgilio, F., & Giuliani, A. L. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. Journal of Pharmacological and Toxicological Methods, 85, 1-8.
- Dutot, M., Fagon, R., Mencia-Bautista, S., Warnet, J. M., & Rat, P. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. Bio-protocol, 7(2), e2105.
- El-Sayed, M. A., et al. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances.
- Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Selective P2X7 receptor antagonists for chronic inflammation and pain. Trends in pharmacological sciences, 28(12), 626-633.
- Donnelly-Roberts, D. L., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British journal of pharmacology, 151(5), 571-579.
- An outlook of the structure activity relationship (SAR) of naphthalimide derivatives as anticancer agents. (n.d.). PubMed.
- Turpin, J. A., et al. (1998). Structure-activity relationships between symmetric naphthalenesulfonic acid derivatives. Synthesis and influence of spacer and naphthalenesulfonic acid moiety on anti-HIV-1 activity. Journal of medicinal chemistry, 41(19), 3625-3634.
- Gabel, C. A., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(5), 571-579.
- Ichikawa, T., et al. (2025).
- Azam, F., Barodia, S. K., Anwer, T., & Alam, M. M. (2009). Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease. Journal of enzyme inhibition and medicinal chemistry, 24(3), 808-817.
- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2023). MDPI.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025).
- Novel neuroprotective neurotrophic NAP analogs targeting metal toxicity and oxidative stress: potential candidates for the control of neurodegener
- Glynn, P. (1994). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of veterinary pharmacology and therapeutics, 17(4), 269-277.
- Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. (2024). MDPI.
- Development of Keap1‐Nrf2 Protein–Protein Interaction Inhibitor Activating Intracellular Nrf2 Based on the Naphthalene‐2‐acetamide Scaffold, and its Anti‐Inflamm
- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026).
- Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 1(4), 972-980.
- Kim, J. H., et al. (2017). Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. Basic & clinical pharmacology & toxicology, 120(2), 143-152.
- 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)
- Recent Patents on Novel P2X7 Receptor Antagonists and Their Potential for Reducing Central Nervous System Inflamm
- Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer's Disease. (2023). MDPI.
- Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/ Nuclear factor (erythroid-derived 2)-like 2 (NRF2) Inhibitors. (2021). PMC.
- Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction. (2025).
Sources
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies with symmetric naphthalenesulfonic acid derivatives. Synthesis and influence of spacer and naphthalenesulfonic acid moiety on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-, disodium salt | 525-05-3 | Benchchem [benchchem.com]
- 10. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 11. Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: 2,7-Naphthalenedisulfonate in Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Universal Detection in Capillary Electrophoresis
Capillary Electrophoresis (CE) stands as a powerful analytical technique, offering high-resolution separations of ionic species with remarkable efficiency and minimal solvent consumption.[1] The fundamental principle of CE lies in the differential migration of charged analytes within a narrow-bore capillary under the influence of a strong electric field.[2][3] An analyte's velocity is determined by the combination of its intrinsic electrophoretic mobility (a function of its charge-to-size ratio) and the bulk movement of the buffer, known as the electroosmotic flow (EOF).[2]
While direct UV-Vis absorbance is the most common detection method in CE, its application is limited to molecules possessing a suitable chromophore. A significant number of analytes of interest, particularly small inorganic anions (e.g., chloride, nitrate, phosphate), small organic acids, and some drug counter-ions, lack sufficient UV absorbance for sensitive detection.[4] This limitation necessitates an alternative approach: indirect UV detection. This application note provides a detailed guide to the theory and practice of using 2,7-Naphthalenedisulfonate (2,7-NDS) as a highly effective background electrolyte (BGE) component for the indirect UV detection of non-chromophoric anions.
Part 1: The Principle of Indirect UV Detection with this compound
The Mechanism of Indirect Detection
Indirect UV detection is an elegant solution for analyzing non-absorbing analytes. The technique involves using a BGE that contains a high concentration of a UV-absorbing co-ion, often called the probe or chromophore.[5] This chromophore maintains a consistently high background absorbance signal at the detector.
When a sample is injected, the analyte ions displace a molar equivalent amount of the chromophore ions within their zone to maintain charge neutrality.[6] As this zone of analyte migrates past the detector, the concentration of the UV-absorbing chromophore decreases, resulting in a drop in absorbance.[5] The detector registers this decrease as a "negative" peak, which is typically inverted by the system software to appear as a positive peak for easier data interpretation.[6]
Why this compound is an Ideal Chromophore
This compound, a disodium salt of naphthalenedisulfonic acid, possesses several key characteristics that make it an exemplary chromophore for the indirect detection of anions:
-
Strong Molar Absorptivity: The naphthalene ring system provides strong UV absorbance, particularly in the low UV range (~230-240 nm), leading to a stable, high-absorbance background that is crucial for achieving good signal-to-noise ratios and low limits of detection.[7]
-
High Electrophoretic Mobility: As a doubly charged anion, 2,7-NDS has a relatively high electrophoretic mobility, which is essential for rapid analyses.
-
Aqueous Solubility and Stability: It is highly soluble in aqueous buffers and chemically stable, ensuring the preparation of robust and reproducible BGEs.
-
Mobility Matching: For optimal peak shape and sensitivity in indirect detection, the electrophoretic mobility of the analyte should be closely matched to that of the chromophore. The mobility of 2,7-NDS is in a suitable range for many common small inorganic and organic anions.
Controlling the Electroosmotic Flow (EOF)
In a standard fused-silica capillary, the inner wall is negatively charged at neutral or alkaline pH, causing a bulk flow of buffer towards the cathode (the negative electrode).[8] However, anions are electrophoretically attracted to the anode (the positive electrode).[2] This opposition of forces would result in extremely long analysis times or prevent the anions from ever reaching the detector.
To overcome this, the EOF must be reversed to align with the direction of anion migration. This is achieved by adding a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), to the BGE.[4][9] The positively charged head groups of the surfactant adsorb to the negatively charged capillary wall, creating a bilayer that results in a net positive surface charge.[10] This reversed charge then drags the bulk buffer—and the separated analytes—towards the anode, enabling rapid and efficient separation of anions.[4]
Caption: Principle of Indirect UV Detection.
Part 2: Experimental Protocols
Protocol 1: Preparation of 2,7-NDS Background Electrolyte
This protocol describes the preparation of a standard BGE for the analysis of small inorganic and organic anions.
Materials:
-
2,7-Naphthalenedisulfonic acid disodium salt (≥98% purity)
-
Cetyltrimethylammonium bromide (CTAB) (≥99% purity)
-
TRIS (tris(hydroxymethyl)aminomethane) or other suitable buffering agent
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
High-purity deionized water (≥18.2 MΩ·cm)
-
0.45 µm syringe filters
Procedure:
-
Prepare a 100 mM 2,7-NDS Stock Solution:
-
Accurately weigh the appropriate amount of 2,7-naphthalenedisulfonic acid disodium salt.
-
Dissolve in approximately 80% of the final volume of deionized water in a volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring to final volume with deionized water and mix thoroughly.
-
-
Prepare a 10 mM CTAB Stock Solution:
-
Accurately weigh the appropriate amount of CTAB.
-
Dissolve in deionized water in a separate volumetric flask.
-
Mix thoroughly until fully dissolved.
-
-
Prepare the Final Background Electrolyte (100 mL of 10 mM 2,7-NDS, 0.5 mM CTAB, 20 mM TRIS, pH 8.5):
-
To a 100 mL volumetric flask, add ~50 mL of deionized water.
-
Add 242 mg of TRIS base and stir to dissolve.
-
Pipette 10.0 mL of the 100 mM 2,7-NDS stock solution into the flask.
-
Pipette 5.0 mL of the 10 mM CTAB stock solution into the flask.
-
Adjust the pH to 8.5 using 1 M HCl. Use a calibrated pH meter for accuracy.
-
Bring the flask to the final 100 mL volume with deionized water and mix thoroughly.
-
-
Final Filtration and Degassing:
-
Filter the final BGE solution through a 0.45 µm syringe filter to remove any particulates.
-
Degas the solution by sonicating for 10-15 minutes immediately before use to prevent bubble formation during the CE run.
-
Protocol 2: CE Separation of Inorganic Anions
This protocol provides a starting point for the separation of a standard mixture of anions (e.g., Chloride, Bromide, Nitrite, Nitrate, Sulfate, and Phosphate).
Instrumentation and Consumables:
-
Capillary Electrophoresis system with a UV-Vis detector.
-
Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., ~60 cm total length, ~50 cm effective length).
-
Data acquisition and analysis software.
-
Analyte standard solutions (e.g., 1000 ppm stock solutions of each anion).
Experimental Workflow:
Caption: General workflow for CE analysis using 2,7-NDS.
Step-by-Step Procedure:
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary sequentially with 1.0 M NaOH (10 min), deionized water (10 min), and finally with the prepared BGE (20 min). This ensures a clean and stable capillary surface.
-
-
System Equilibration:
-
Before the first injection of the day, rinse the capillary with the BGE for at least 10 minutes.
-
Between runs, perform a short rinse with the BGE (e.g., 2 minutes) to ensure reproducible migration times.
-
-
Sample Preparation:
-
Prepare a mixed standard solution containing the anions of interest at a concentration of 1-10 ppm each by diluting the stock solutions in deionized water.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
CE Analysis:
-
Set the instrument parameters according to the values in Table 1.
-
Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply the separation voltage and begin data acquisition. The detector signal polarity should be reversed to display negative peaks as positive.
-
-
Data Analysis:
-
Identify peaks based on their migration times compared to individual standards.
-
Generate a calibration curve for each analyte by injecting a series of standards of known concentrations.
-
Determine the concentration of analytes in unknown samples by comparing their peak areas to the calibration curve.
-
Part 3: Data and Method Optimization
Typical Operating Parameters
The following table summarizes a typical set of starting conditions for method development.
| Parameter | Recommended Value | Rationale & Optimization Notes |
| BGE Composition | ||
| 2,7-NDS | 5 - 15 mM | Higher concentration increases background absorbance but also current. Optimize for best signal-to-noise. |
| CTAB | 0.2 - 1.0 mM | Sufficient to reverse EOF. Too high a concentration can lead to micelle formation and alter selectivity. |
| Buffer (e.g., TRIS) | 10 - 30 mM | Maintains a stable pH to ensure constant ionization of analytes and EOF. |
| pH | 8.0 - 9.5 | Ensures full deprotonation of the capillary wall silanol groups for effective EOF reversal with CTAB. |
| Operational Parameters | ||
| Capillary | 50 µm ID, 50-70 cm | Standard dimensions. Smaller ID reduces current and Joule heating. |
| Voltage | -20 to -30 kV | Negative polarity is used with reversed EOF. Higher voltage decreases analysis time but increases current and Joule heating. |
| Temperature | 20 - 25 °C | Controls buffer viscosity and conductivity. Must be kept constant for reproducible migration times. |
| Injection | 5-10 seconds @ 50 mbar | Optimize for sufficient sensitivity without causing peak broadening from overloading. |
| Detection Wavelength | ~235 nm | Corresponds to a high absorbance region for 2,7-NDS.[7] Verify optimal wavelength with a BGE scan. |
Causality in Experimental Choices
-
Choice of pH: The pH is set above 8 to ensure the silica capillary wall is fully ionized, allowing for a stable and reproducible coating by the cationic surfactant (CTAB).[2] This robust EOF reversal is the foundation of the separation.
-
CTAB Concentration: The concentration is kept below the critical micelle concentration (CMC) to ensure it functions primarily as a wall-coating agent. If micelles were to form, the separation mechanism would shift towards Micellar Electrokinetic Chromatography (MEKC), which may not be desirable for small anions.[9]
-
Negative Voltage: With a positively charged capillary wall (due to CTAB), the EOF is directed towards the anode. Applying a negative voltage at the inlet and grounding the outlet makes the outlet the anode, pulling the EOF and the co-migrating anions towards the detector.[4][10]
-
BGE Concentration: A balance must be struck. The 2,7-NDS concentration needs to be high enough for a stable background signal but low enough to prevent excessive current generation (Joule heating), which can degrade separation efficiency.[5]
References
-
Saad, R., et al. (2015). Separation of inorganic anions by capillary electrophoresis with indirect absorbance detection for soil analysis: effect of organic matter. ResearchGate. [Link]
-
Knorr, F. J., et al. (2025). Coupling Capillary Electrophoresis With a Shifted Inlet Potential High‐Resolution Ion Mobility Spectrometer. PMC - NIH. [Link]
-
Chi, H., et al. (2025). Electroosmotic flow reversal for the determination of inorganic anions by capillary electrophoresis with methanol-water buffers. ResearchGate. [Link]
-
Lough, W. J. Analysis of Inorganic Anions by Capillary Electrophoresis. LCGC International. [Link]
-
Chong, F. (2019). Capillary Electrophoresis (Part 6): Reversed Electroosmotic Flow. YouTube. [Link]
-
Mlčochová, H., & Stein, M. (2022). Comparison of mobility shift affinity capillary electrophoresis and capillary electrophoresis frontal analysis for binding constant determination. Ubaya Repository. [Link]
-
U.S. Environmental Protection Agency. Method 6500: Dissolved Inorganic Anions in Aqueous Matrices by Capillary Ion Electrophoresis. [Link]
-
Hirano, A., et al. Mobility moment analysis of molecular interactions by capillary electrophoresis. PubMed. [Link]
-
Salimi-Moosavi, H., & Cassidy, R. M. (1996). Capillary Electrophoresis of Inorganic Anions in Nonaqueous Media with Electrochemical and Indirect UV Detection. Analytical Chemistry - ACS Publications. [Link]
-
PubChem. 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:2). [Link]
-
LibreTexts. (2023). 30.2: Capillary Electrophoresis. Chemistry LibreTexts. [Link]
-
SIELC Technologies. UV-Vis Absorption 2-Naphthalenesulfonic acid. [Link]
-
Michalski, J. (2012). Application of Capillary Electrophoresis for Determination of Inorganic Analytes in Waters. In Water Quality Monitoring and Assessment. IntechOpen. [Link]
-
Michigan State University. Chapter 30 –– Capillary Electrophoresis. [Link]
-
Nikolaychuk, E., & Zayats, M. (2022). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Scripta Scientifica Pharmaceutica. [Link]
-
Gstöttner, C., et al. (2022). Contribution of Capillary Zone Electrophoresis Hyphenated with Drift Tube Ion Mobility Mass Spectrometry as a Complementary Tool to Microfluidic Reversed Phase Liquid Chromatography for Antigen Discovery. MDPI. [Link]
-
Gahoual, R., et al. (2020). Evaluation of ion mobility in capillary electrophoresis coupled to mass spectrometry for the identification in metabolomics. PubMed. [Link]
-
Chemistry Learning. (2022). Capillary Electrophoresis | Electroosmotic Flow (1.2). YouTube. [Link]
Sources
- 1. Mobility moment analysis of molecular interactions by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Application of Capillary Electrophoresis for Determination of Inorganic Analytes in Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. UV-Vis Absorption 2-Naphthalenesulfonic acid | SIELC Technologies [sielc.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
The Analytical Scientist's Guide to Isomer-Specific HPLC Analysis of 2,7-Naphthalenedisulfonate
An In-Depth Application Note for Researchers and Drug Development Professionals
Abstract
The accurate quantification and separation of 2,7-naphthalenedisulfonate (2,7-NDS) from its structural isomers are critical in various fields, including the manufacturing of dyes, pharmaceuticals, and specialty chemicals. The presence of isomeric impurities can significantly impact product quality, efficacy, and safety. This application note provides a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of 2,7-NDS and its common isomers, such as 1,5-NDS, 1,6-NDS, and 2,6-NDS. We will explore two primary chromatographic strategies: ion-pair reversed-phase chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC), offering detailed protocols, method validation guidance, and insights into the scientific principles governing the separation.
Introduction
Naphthalenedisulfonic acids are a class of organosulfur compounds widely used as intermediates in chemical synthesis. The position of the two sulfonate groups on the naphthalene ring gives rise to several isomers, each with distinct physical and chemical properties. For instance, 2,7-naphthalenedisulfonic acid is a key precursor in the synthesis of certain dyes and fluorescent whitening agents. The isomeric purity of 2,7-NDS is often a stringent requirement, as other isomers can lead to unwanted side products and affect the final product's performance.
The inherent polarity and ionic nature of naphthalenedisulfonates present a challenge for traditional reversed-phase HPLC. This guide will provide detailed methodologies to achieve robust and reproducible separations, empowering researchers to confidently assess the isomeric purity of their samples.
Physicochemical Properties of Naphthalenedisulfonate Isomers
Understanding the physicochemical properties of the isomers is fundamental to developing effective separation strategies. The sulfonic acid groups are strong acids, with pKa values typically below 1, meaning they exist as anions in most aqueous mobile phases.[1] The logP (octanol-water partition coefficient) values are generally low, indicating high hydrophilicity.
| Isomer | Predicted pKa[2] | Predicted LogP[2] |
| 1,5-Naphthalenedisulfonic acid | -0.60 ± 0.40 | -0.94 |
| 2,7-Naphthalenedisulfonic acid | Strong acidic nature[3] | Highly water-soluble[3] |
| 1,6-Naphthalenedisulfonic acid | Data not readily available | Data not readily available |
| 2,6-Naphthalenedisulfonic acid | Data not readily available | Data not readily available |
Note: Experimental pKa and logP values for all isomers are not consistently reported in the literature. The predicted values provide an estimation of their properties.
The UV-Vis absorption spectra of naphthalenesulfonic acids are characterized by strong absorbance in the ultraviolet region, typically with maxima around 220-240 nm and secondary maxima at longer wavelengths.[4][5] This allows for sensitive detection using a UV detector.
Chromatographic Strategies for Isomer Separation
Two primary HPLC modes are particularly effective for the separation of naphthalenedisulfonate isomers: Ion-Pair Reversed-Phase Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)
Principle: Ion-pair chromatography is a powerful technique for separating ionic and highly polar compounds on reversed-phase columns.[6] A lipophilic ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which can then be retained and separated by the non-polar stationary phase. For the anionic naphthalenedisulfonates, a cationic ion-pairing reagent, such as a quaternary ammonium salt, is used.
Column Selection:
-
C18 Columns: These are the most common reversed-phase columns and can be effective for ion-pair chromatography.
-
Phenyl Columns: The aromatic nature of the phenyl stationary phase can provide additional π-π interactions with the naphthalene ring of the analytes, often leading to enhanced selectivity for aromatic isomers compared to standard C18 columns.[3][7]
Protocol 1: Ion-Pair Reversed-Phase HPLC for Naphthalenedisulfonate Isomers
This protocol is adapted from a method for the simultaneous determination of various naphthalenesulfonate isomers.[8]
Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 or Phenyl HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Tetrabutylammonium bromide (TBAB) or other suitable ion-pairing reagent.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Disodium sulfate (analytical grade).
-
Hydrochloric acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Standard solutions of 2,7-NDS and its isomers.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 or Phenyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 100% Water |
| Mobile Phase B | Water/Methanol (50:50, v/v) |
| Ion-Pair Reagent | 5 mM Tetrabutylammonium bromide (TBAB) in both mobile phases |
| Buffer | 4 g/L Disodium sulfate in both mobile phases |
| pH Adjustment | Adjust to approximately 2.5 with Hydrochloric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 15 | 60 |
| 20 | 60 |
| 21 | 30 |
| 30 | 30 |
Sample Preparation:
-
Accurately weigh and dissolve the naphthalenedisulfonate sample in the initial mobile phase (30% B) to a final concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflow:
Caption: Workflow for Ion-Pair HPLC Analysis of Naphthalenedisulfonates.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar and ionic compounds.[7][9] In HILIC, a polar stationary phase (e.g., bare silica, diol, or zwitterionic) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.
Advantages for Naphthalenedisulfonates:
-
Excellent retention for highly polar analytes without the need for ion-pairing reagents.
-
The high organic content of the mobile phase is advantageous for mass spectrometry (MS) detection due to enhanced desolvation and ionization efficiency.
Protocol 2: HILIC for Naphthalenedisulfonate Isomers
This protocol provides a starting point for developing a HILIC method for the separation of naphthalenedisulfonate isomers, based on general HILIC principles and a method for a related compound.[10]
Materials:
-
HPLC or UPLC system with a gradient pump, autosampler, and UV or MS detector.
-
HILIC column (e.g., bare silica, amide, or zwitterionic, 2.1 x 100 mm, <3 µm).
-
Acetonitrile (HPLC or MS grade).
-
Ammonium formate or ammonium acetate (MS grade).
-
Formic acid or acetic acid (MS grade).
-
Deionized water (18.2 MΩ·cm).
-
Standard solutions of 2,7-NDS and its isomers.
Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC (e.g., Zwitterionic, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in Water, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | 10 mM Ammonium formate in 90:10 Acetonitrile:Water, pH 3.0 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm or MS in negative ion mode |
| Injection Volume | 2 µL |
Gradient Program:
| Time (min) | % Mobile Phase A |
| 0 | 5 |
| 10 | 40 |
| 12 | 40 |
| 13 | 5 |
| 20 | 5 |
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the initial mobile phase (e.g., 95:5 Acetonitrile:Water) to a concentration of 10-100 µg/mL. Note: Dissolving the sample in a solvent with a lower water content than the initial mobile phase is crucial to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Logical Relationship of HILIC Separation:
Caption: Principle of Analyte Retention in HILIC.
Method Validation
Any analytical method intended for routine use must be validated to ensure its reliability. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its isomers, impurities, and matrix components. This is demonstrated by achieving baseline separation of all isomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the expected working concentration.
-
Accuracy: The closeness of the test results to the true value. This is often determined by a recovery study using spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Sample Preparation for Complex Matrices: Industrial Wastewater
The analysis of naphthalenedisulfonates in environmental or industrial samples often requires a sample preparation step to remove interferences and concentrate the analytes. Solid-Phase Extraction (SPE) is a commonly used technique.[13][14]
SPE Protocol for Wastewater Samples:
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., polystyrene-divinylbenzene) with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Adjust the pH of the wastewater sample to ~6.5. Load a known volume (e.g., 100 mL) of the sample onto the SPE cartridge at a slow flow rate (e.g., 2-5 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other hydrophilic impurities.
-
Elution: Elute the retained naphthalenedisulfonates with a small volume (e.g., 2-5 mL) of a suitable solvent, such as methanol or an acetonitrile/water mixture. The addition of an ion-pairing reagent to the elution solvent can improve recovery for some compounds.[13]
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial HPLC mobile phase.
Conclusion
The successful separation and quantification of this compound and its isomers are achievable with carefully developed HPLC methods. Ion-pair reversed-phase chromatography offers a robust and reliable approach, with the choice between C18 and phenyl columns depending on the specific isomer mixture. HILIC presents a valuable alternative, particularly for its compatibility with mass spectrometry and its ability to retain highly polar compounds without ion-pairing reagents. The detailed protocols and validation guidance provided in this application note serve as a comprehensive resource for researchers and drug development professionals to establish accurate and reliable analytical methods for the quality control of naphthalenedisulfonates.
References
-
Reddit. (2015). What is the pKa 6-(p-toluidino)-2-naphthalenesulfonic acid? [Online forum post]. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,7-Naphthalenedisulfonic acid, 3,3'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)-2,1-diazenediyl]]bis[5-amino-4-hydroxy-, compd. with 2,2',2''-nitrilotris[ethanol] (1:6). CompTox Chemicals Dashboard. Available at: [Link]
-
SIELC Technologies. (n.d.). HILIC Retention of 1,5-Naphthalenedisulfonic Acid on Obelisc N Mixed-Mode HILIC Columns. Available at: [Link]
-
Barceló, D., & Hennion, M. C. (1999). Solid-Phase Extraction Procedure of Polar Benzene- and Naphthalenesulfonates in Industrial Effluents Followed by Unequivocal Determination with Ion-Pair Chromatography/Electrospray-Mass Spectrometry. Analytical Chemistry, 71(15), 2586–2593. Available at: [Link]
-
Collins, C. H., & Lucy, C. A. (2018). Sulfonium and phosphonium, new ion-pairing agents with unique selectivity towards polarizable anions. Journal of Chromatography A, 1568, 100-108. Available at: [Link]
-
Pivonka, D. E., & Pfanstiel, J. F. (1997). Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin. Journal of Chromatography A, 771(1-2), 145-152. Available at: [Link]
-
Reemtsma, T., & Jekel, M. (1995). Determination of Benzene- and Naphthalenesulfonates in Wastewater by Solid-Phase Extraction with Graphitized Carbon Black and Ion-Pair Liquid Chromatography with UV Detection. Analytical Chemistry, 67(14), 2325–2330. Available at: [Link]
-
European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Absorption 2-Naphthalenesulfonic acid. Available at: [Link]
-
Nacalai Tesque, Inc. (n.d.). COSMOSIL HILIC Application Notebook. Available at: [Link]
-
DiVA portal. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Available at: [Link]
-
Nottebohm, M., & Licha, T. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Journal of Chromatographic Science, 50(6), 477–481. Available at: [Link]
-
SIELC Technologies. (n.d.). 1,5-Naphthalenedisulfonic Acid. Available at: [Link]
-
Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Available at: [Link]
-
Reemtsma, T., & Jekel, M. (1995). Determination of Benzene- and Naphthalenesulfonates in Wastewater by Solid-Phase Extraction with Graphitized Carbon Black and Ion-Pair Liquid Chromatography with UV Detection. Analytical Chemistry, 67(14), 2325-2330. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
PubChem. (n.d.). 2,7-naphthalenedisulfonic acid, 4-hydroxy-5-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-5-methoxy-2-methylphenyl)azo)-, trisodium salt. Available at: [Link]
-
Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note. Available at: [Link]
-
ResearchGate. (n.d.). UV-VIS spectrum of the reaction mixture of the naphthalene dye A-Acid.... Available at: [Link]
-
Chemistry LibreTexts. (2023). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available at: [Link]
-
PubChem. (n.d.). 1,6-naphthalenedisulfonic acid, disodium salt. Available at: [Link]
-
Merck Index Online. (n.d.). 2,7-Naphthalenedisulfonic Acid. Available at: [Link]7-naphthalenedisulfonic%20acid?q=authorize)
Sources
- 1. reddit.com [reddit.com]
- 2. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 3. CAS 92-41-1: 2,7-Naphthalenedisulfonic acid | CymitQuimica [cymitquimica.com]
- 4. UV-Vis Absorption 2-Naphthalenesulfonic acid | SIELC Technologies [sielc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diva-portal.org [diva-portal.org]
- 7. halocolumns.com [halocolumns.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
synthesis of azo dyes using 2,7-Naphthalenedisulfonate as a coupling component
Application Note: Synthesis of Azo Dyes Using 2,7-Naphthalenedisulfonate Scaffolds
Part 1: Executive Summary & Scientific Rationale
1.1 Scope and Autonomy This guide details the synthesis of azo dyes utilizing This compound derivatives as coupling components. While "this compound" (2,7-NDS) refers to the naphthalene core substituted with sulfonate groups at the 2 and 7 positions, the unsubstituted disulfonate itself is electronically deactivated and does not undergo azo coupling.[1]
Therefore, this protocol focuses on the two primary coupling-active derivatives used in high-value dye synthesis:
-
Chromotropic Acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid): A water-soluble coupler yielding acid dyes and metal-complex indicators.[1]
-
2,7-Dihydroxynaphthalene (2,7-Naphthalenediol): A desulfonated derivative yielding disperse or mordant dyes.[1]
1.2 Mechanistic Insight: The Causality of Coupling
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The diazonium ion (
-
Activation: In alkaline media, the hydroxyl groups of the 2,7-scaffold deprotonate to form naphthoxides (
).[1] The negative charge delocalizes into the ring, significantly increasing electron density at the ortho positions relative to the oxygen, facilitating the attack of the diazonium ion. -
Regioselectivity:
-
For Chromotropic Acid : Coupling occurs primarily at the ortho position to the hydroxyls (positions 3 or 6, which are equivalent due to symmetry), often yielding mono- or bis-azo dyes depending on stoichiometry.[1]
-
For 2,7-Dihydroxynaphthalene : Coupling typically occurs at position 1 (ortho to the OH at C2) or position 8 (ortho to the OH at C7).[1]
-
Part 2: Experimental Protocols
Reagents and Equipment
-
Diazo Component: Aromatic amine (e.g., Aniline, Sulfanilic acid, or 4-Nitroaniline).[1]
-
Coupling Component:
-
Solvents/Buffers: HCl (conc.), NaNO2, Na2CO3, NaOH, Sodium Acetate.[1]
-
Equipment: Jacketed reactor (or ice bath), mechanical stirrer, pH meter, filtration assembly.[1]
Workflow Visualization
Figure 1: Generalized workflow for azo dye synthesis using naphthalene derivatives.
Detailed Protocol: Synthesis of "Chromotrope" Dyes (Option A)
This protocol synthesizes a soluble acid dye using Chromotropic Acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid).[1]
Step 1: Diazotization (The Electrophile)
-
Dissolution: Dissolve 0.01 mol of the aromatic amine (e.g., 4-nitroaniline) in 15 mL of 2M HCl. If the amine is insoluble, heat gently, then cool to 0–5°C in an ice bath. The amine may precipitate as a fine hydrochloride salt; this is acceptable.
-
Nitrosation: Prepare a solution of sodium nitrite (0.70 g, 0.0105 mol) in 5 mL water. Add this dropwise to the amine slurry while stirring vigorously.
-
Temperature Control: Maintain temperature below 5°C . Above this, the diazonium salt hydrolyzes to a phenol.[6]
-
Endpoint: The mixture should become clear (or a consistent suspension). Test with starch-iodide paper (instant blue/black indicates excess nitrous acid).[1] Destroy excess HNO2 by adding a pinch of urea or sulfamic acid.
Step 2: Preparation of the Coupling Component
-
Dissolve 0.01 mol (approx. 4.0 g) of Chromotropic Acid Disodium Salt in 20 mL of water.
-
Cool to 5°C.
-
Add 10 mL of 2M NaOH (or sufficient Na2CO3) to ensure the solution is alkaline (pH ~9–10). The solution may turn slightly yellow/green due to oxidation; add a spatula tip of sodium bisulfite if necessary to prevent oxidation.
Step 3: The Coupling Reaction
-
Addition: Slowly add the cold diazonium salt solution to the alkaline Chromotropic acid solution over 20 minutes.
-
pH Maintenance: Crucial Step. The addition of acidic diazo solution will drop the pH. Simultaneously add 10% Na2CO3 solution to maintain pH between 8 and 10 .
-
Why? If pH < 7, the naphthoxide converts back to naphthol, which is less reactive. If pH > 11, the diazonium salt can form an inert diazotate.
-
-
Observation: A deep red, violet, or blue color (depending on the amine) will develop instantly.
-
Completion: Stir for 1 hour at <5°C, then allow to warm to room temperature over 2 hours.
Step 4: Isolation
-
Salting Out: Add solid NaCl (approx. 20% w/v) to the reaction mixture and heat to 60°C to dissolve. Allow to cool slowly to precipitate the dye.
-
Filtration: Filter the precipitate using vacuum filtration. Wash with cold 10% brine solution (do not wash with pure water, or the dye will redissolve).
Detailed Protocol: Synthesis of Disperse Dyes (Option B)
This protocol uses 2,7-Dihydroxynaphthalene (2,7-Naphthalenediol).[1][3]
Step 1: Diazotization
-
Follow the same procedure as in Section 2.3.
Step 2: Preparation of Coupling Component
-
Dissolve 0.01 mol (1.6 g) of 2,7-Dihydroxynaphthalene in 20 mL of 10% NaOH.
-
Note: 2,7-Dihydroxynaphthalene is sensitive to oxidation in air (turning brown).[1] Prepare this solution immediately before coupling.
Step 3: Coupling
-
Add the diazonium solution to the naphthoxide solution.[7]
-
Maintain pH 8–9.
-
Since 2,7-dihydroxynaphthalene has two equivalent activated positions (1 and 8), mono-coupling usually occurs first.[1] To ensure mono-coupling, keep the diazo component as the limiting reagent (1:1 ratio).[1]
Step 4: Isolation
-
Acidify the mixture slightly with acetic acid (pH ~6) to precipitate the free dye (since it lacks sulfonate groups, it is less soluble than the Chromotropic acid derivative).
-
Filter and wash with water. Recrystallize from ethanol or acetic acid.
Part 3: Data Analysis & Validation
Reaction Mechanism Diagram
Figure 2: Electrophilic Aromatic Substitution mechanism for azo coupling.[1]
Comparative Properties Table
| Feature | Chromotropic Acid Dyes (Option A) | 2,7-Dihydroxynaphthalene Dyes (Option B)[1] |
| Solubility | High (Water soluble due to -SO3Na groups) | Low (Soluble in organic solvents) |
| Dye Class | Acid Dyes, Metal Indicators | Disperse Dyes, Mordant Dyes |
| Coupling pH | Alkaline (pH 8–10) | Alkaline (pH 8–10) |
| Main Application | Wool/Silk dyeing, Nitrate determination | Polyester dyeing, HPLC markers |
| Key Risk | Highly sensitive to pH changes (indicator) | Oxidation of starting material |
Part 4: References
-
Sigma-Aldrich. 2,7-Dihydroxynaphthalene Product Sheet. Retrieved from [1]
-
PubChem. Direct Black 38 (Azo dye containing this compound core).[1][5] Retrieved from [1]
-
CymitQuimica. Disodium 4,5-dihydroxy-3-(4-nitrophenylazo)-2,7-naphthalenedisulfonate.[1][8] Retrieved from [1]
-
ChemGuide. Reactions of Diazonium Salts (Coupling Mechanisms). Retrieved from [1]
-
NOAA CAMEO Chemicals. Ponceau 3R (Azo dye derived from 2,7-naphthalenedisulfonic acid).[1][2] Retrieved from [1]
Sources
- 1. CAS 12234-99-0: 2,7-Naphthalenedisulfonic acid, 5-(benzoyl… [cymitquimica.com]
- 2. PONCEAU 3R | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 2,7-Dihydroxynaphthalene 2,7-Naphthalenediol [sigmaaldrich.com]
- 4. Naphthalenedisulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Direct Black 38 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. CAS 548-80-1: 4,5-Dihydroxynaphthalene-3-(4-nitrophenylazo… [cymitquimica.com]
Application Notes and Protocols: Leveraging 2,7-Naphthalenedisulfonate in Micellar Electrokinetic Chromatography for Enhanced Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Selectivity Landscape in MEKC
Micellar Electrokinetic Chromatography (MEKC) stands as a powerful separation technique within the domain of capillary electrophoresis (CE), offering the versatility to analyze both charged and neutral molecules.[1][2] Its high efficiency, low sample and reagent consumption, and rapid analysis times make it an attractive alternative to traditional high-performance liquid chromatography (HPLC) for pharmaceutical analysis.[3][4] The separation mechanism in MEKC is governed by the differential partitioning of analytes between an aqueous mobile phase and a pseudo-stationary phase composed of micelles.[5] The choice of surfactant, buffer composition, and additives are critical parameters that dictate the selectivity and resolution of the separation.[6] While common surfactants like sodium dodecyl sulfate (SDS) are widely employed, the quest for enhanced selectivity for complex mixtures, particularly in drug development and quality control, has driven the exploration of novel buffer additives.
This technical guide delves into the application of 2,7-naphthalenedisulfonate as a strategic component in the background electrolyte (BGE) for MEKC. While often the subject of separation itself, the unique properties of this aromatic disulfonate can be harnessed to modulate the separation of other analytes, offering a valuable tool for method development scientists.
The Rationale: Why Consider this compound?
The inclusion of this compound in the BGE can influence MEKC separations through several potential mechanisms, primarily revolving around its aromatic nature and anionic properties. These interactions can lead to significant improvements in selectivity and resolution for challenging separations.
Potential Mechanisms of Action:
-
Ion-Pairing Interactions: For cationic analytes, particularly basic drugs, the anionic sulfonate groups of this compound can act as an ion-pairing agent. This interaction neutralizes the charge of the analyte, increasing its hydrophobicity and altering its partitioning into the micellar phase.[7] This can be particularly useful for separating structurally similar basic compounds that are poorly resolved by conventional MEKC methods.
-
Modification of the Micellar Surface: this compound can interact with the surface of cationic or mixed micelles, altering their surface charge and hydrophobicity. This modification of the pseudo-stationary phase can lead to changes in the partitioning behavior of analytes, thereby influencing their migration times and improving separation.
-
Secondary Equilibria and Selectivity Enhancement: The aromatic naphthalene moiety can engage in π-π stacking interactions with aromatic analytes. This secondary equilibrium, independent of the primary partitioning into the micelle, can introduce an additional layer of selectivity, enabling the resolution of isomers or closely related compounds that differ subtly in their aromatic character.
-
Chiral Recognition: While not a chiral molecule itself, the rigid, planar structure of the naphthalene ring system can contribute to the formation of transient diastereomeric complexes when used in conjunction with a chiral selector in the BGE. This can enhance the enantioselective separation of racemic drugs.[8]
Core Applications in Pharmaceutical Analysis
The strategic use of this compound as a BGE additive in MEKC can be particularly advantageous in the following pharmaceutical applications:
-
Impurity Profiling: Differentiating between a drug substance and its structurally similar impurities is a critical aspect of quality control. The enhanced selectivity offered by this compound can aid in the resolution of these closely related compounds.
-
Separation of Basic Drugs: Many active pharmaceutical ingredients (APIs) are basic compounds. Ion-pair MEKC using this compound can provide a robust method for their separation and quantification.
-
Analysis of Aromatic Compounds: For analytes containing aromatic rings, the potential for π-π stacking interactions with this compound can be exploited to achieve challenging separations.
-
Enantioseparation: In chiral MEKC, this compound can be investigated as a co-additive to improve the enantiomeric resolution of racemic drugs in the presence of a primary chiral selector.
Experimental Protocols
The following protocols provide a starting point for the development of MEKC methods utilizing this compound. Optimization of these parameters is crucial for achieving the desired separation.
Protocol 1: General Screening for Selectivity Enhancement
This protocol is designed as a preliminary screen to evaluate the effect of this compound on the separation of a mixture of analytes.
Objective: To assess the impact of this compound on the resolution of a test mixture.
Instrumentation and Materials:
-
Capillary Electrophoresis system with UV detection
-
Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm effective length)
-
Sodium dodecyl sulfate (SDS)
-
2,7-Naphthalenedisulfonic acid disodium salt
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Organic modifier (e.g., methanol, acetonitrile)
-
Analytes of interest
-
Deionized water
-
0.1 M Sodium hydroxide and 0.1 M Hydrochloric acid for pH adjustment
Procedure:
-
Capillary Conditioning (New Capillary):
-
Flush the capillary with 1 M NaOH for 20 min.
-
Flush with deionized water for 10 min.
-
Flush with 0.1 M HCl for 10 min.
-
Flush with deionized water for 10 min.
-
Finally, flush with the running buffer for 20 min.
-
-
Preparation of Background Electrolyte (BGE):
-
Stock Buffer: Prepare a 100 mM phosphate buffer at the desired pH (e.g., pH 7.0).
-
BGE without Additive (Control): Prepare a solution containing 25 mM phosphate buffer, 50 mM SDS, and 10% (v/v) acetonitrile.
-
BGE with this compound: Prepare a solution containing 25 mM phosphate buffer, 50 mM SDS, 10% (v/v) acetonitrile, and a screening concentration of this compound (e.g., 10 mM).
-
Filter all BGEs through a 0.45 µm syringe filter.
-
-
Sample Preparation:
-
Dissolve the analyte mixture in the BGE without the additive to a final concentration suitable for UV detection.
-
-
Electrophoretic Conditions:
-
Temperature: 25 °C
-
Voltage: 20-30 kV (optimize for current and analysis time)
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV detection at a wavelength appropriate for the analytes.
-
-
Analysis:
-
Run the separation using the control BGE.
-
Flush the capillary with the BGE containing this compound for 10 minutes.
-
Run the separation using the BGE with the additive.
-
Compare the electropherograms for changes in migration times, resolution, and peak shape.
-
Expected Outcome: An observable shift in the migration times and improved resolution between certain analytes in the presence of this compound would indicate a positive effect, warranting further optimization of its concentration.
Protocol 2: Ion-Pair MEKC for the Separation of Basic Drugs
This protocol outlines a more specific application for separating cationic (basic) drugs.
Objective: To develop an ion-pair MEKC method for the separation of a mixture of basic drugs.
Instrumentation and Materials: Same as Protocol 1, with the addition of the specific basic drug analytes.
Procedure:
-
Capillary Conditioning: As described in Protocol 1.
-
Preparation of Background Electrolyte (BGE):
-
Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to a value where the basic analytes are protonated (e.g., pH 2.5-4.0).
-
BGE Series: Prepare a series of BGEs containing the buffer, a constant concentration of SDS (e.g., 50 mM), and varying concentrations of this compound (e.g., 5, 10, 15, 20 mM). An organic modifier (e.g., 15% methanol) can be included to improve solubility and modulate the electroosmotic flow.
-
Filter all BGEs.
-
-
Sample Preparation:
-
Dissolve the basic drug mixture in a suitable solvent (e.g., water or a water/methanol mixture) at an appropriate concentration.
-
-
Electrophoretic Conditions:
-
Temperature: 25 °C
-
Voltage: 20-25 kV
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 3-5 seconds)
-
Detection: UV detection at the λmax of the analytes.
-
-
Analysis and Optimization:
-
Run the separation with each BGE concentration of this compound.
-
Monitor the migration times and resolution of the drug peaks.
-
Plot the resolution between critical pairs as a function of the this compound concentration to determine the optimal concentration.
-
Data Presentation:
Table 1: Effect of this compound Concentration on the Resolution of Basic Drugs
| Concentration of 2,7-NDS (mM) | Migration Time Drug A (min) | Migration Time Drug B (min) | Resolution (Rs) |
| 0 | 5.2 | 5.4 | 1.2 |
| 5 | 5.8 | 6.2 | 1.8 |
| 10 | 6.5 | 7.1 | 2.5 |
| 15 | 7.2 | 8.0 | 2.8 |
| 20 | 7.8 | 8.7 | 2.6 |
(Note: Data is illustrative and will vary depending on the analytes and conditions.)
Visualization of the Separation Principle
The following diagrams illustrate the fundamental concepts of MEKC and the potential role of this compound.
Figure 1: Principle of MEKC Separation (Within 100 characters)
Figure 2: Ion-Pair Formation in MEKC (Within 100 characters)
Trustworthiness and Self-Validation
To ensure the reliability and robustness of MEKC methods utilizing this compound, the following points should be considered:
-
System Suitability: Before each analytical run, a system suitability test should be performed using a standard mixture. Key parameters to monitor include resolution between critical pairs, peak efficiency (plate number), and migration time reproducibility.
-
Method Validation: Any developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Buffer Stability: The stability of the BGE containing this compound should be evaluated over time to ensure consistent performance.
-
Analyte Solubility: Ensure that the addition of this compound does not cause precipitation of the analytes in the BGE.
Conclusion and Future Perspectives
The use of this compound as a BGE additive in MEKC presents a promising avenue for enhancing the separation of challenging pharmaceutical compounds. Its potential to act as an ion-pairing agent and a selectivity modifier through aromatic interactions offers a valuable addition to the method developer's toolkit. While further research is needed to fully elucidate its mechanisms of action and expand its applications, the protocols and principles outlined in this guide provide a solid foundation for scientists to explore the benefits of this versatile additive. As the demand for more efficient and selective analytical methods in the pharmaceutical industry continues to grow, the strategic use of novel BGE additives like this compound will undoubtedly play a crucial role in advancing drug development and ensuring product quality.
References
Sources
- 1. Capillary separation: micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 3. Pharmaceutical applications of micelles in chromatography and electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Ion pair-HPLC of a pharmaceutical multicomponent system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of enantioselectivity in chiral capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector under molecular crowding conditions induced by dextran or dextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,7-Naphthalenedisulfonate and its Derivatives
Prepared by: Senior Application Scientist, Chemical Technologies Division
Welcome to the technical support center for the purification of 2,7-naphthalenedisulfonate (2,7-NDS) and its related compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these important chemical intermediates. The unique challenges in isolating high-purity 2,7-NDS, primarily due to the formation of structural isomers during synthesis, necessitate robust and well-understood purification strategies.
This document provides in-depth, experience-driven guidance in a question-and-answer format, including troubleshooting for common experimental issues and detailed, validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemistry and purification of this compound.
Q1: What makes the purification of this compound particularly challenging?
The primary challenge stems from the initial synthesis step: the disulfonation of naphthalene. This reaction typically produces a mixture of various naphthalenedisulfonic acid isomers, including 1,6-NDS, 2,6-NDS, and the desired 2,7-NDS.[1] The relative abundance of these isomers is highly sensitive to reaction conditions such as temperature and sulfuric acid concentration.[1] Because these isomers possess very similar physical and chemical properties, separating them requires techniques that can exploit subtle differences in solubility.
Q2: What are the typical impurities I should expect in my crude 2,7-NDS product?
Besides the isomeric naphthalenedisulfonates mentioned above, crude reaction mixtures can contain:
-
Monosulfonated Naphthalenes: If the sulfonation reaction is incomplete, you will have residual 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid.[1]
-
Unreacted Naphthalene: Residual starting material may be present.
-
Oxidation and Carbonization Products: High reaction temperatures can lead to the formation of tar-like byproducts, which can complicate purification.[2]
-
Inorganic Salts: If the product is isolated as a salt (e.g., sodium salt), residual inorganic salts from the neutralization or salting-out process may be present.
Q3: What are the most effective, scalable strategies for purifying 2,7-NDS?
For laboratory and industrial-scale purification, the most common and effective method is fractional crystallization . This technique leverages the differences in solubility between the various isomers in aqueous sulfuric acid solutions of specific concentrations and at controlled temperatures.[1] By carefully adjusting the sulfuric acid concentration and temperature, one isomer can be selectively precipitated while others remain in the mother liquor.[1] For instance, the 2,6-isomer and 2,7-isomer can be separated by a stepwise adjustment of these parameters.[1]
Q4: How can I reliably assess the purity of my final 2,7-NDS product?
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of naphthalenedisulfonate samples and quantifying isomeric impurities.[3] Due to the polar nature of these compounds, an ion-pair reversed-phase HPLC method is often required for effective separation and baseline resolution of the different isomers.[4] This method provides accurate, quantitative results and is essential for quality control.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process, providing the underlying cause and a validated solution.
Problem 1: The purity of my isolated 2,7-NDS is low, with significant contamination from the 2,6-isomer.
-
Probable Cause: The conditions used for precipitation (crystallization) were not selective enough for the 2,7-isomer. The solubility of 2,6-NDS and 2,7-NDS is highly dependent on both the sulfuric acid concentration and the temperature. If the sulfuric acid concentration is too high (e.g., >50%) or the temperature is too low (e.g., <0°C) during the 2,7-NDS precipitation step, the 2,6-isomer is more likely to co-precipitate.[1]
-
Solution:
-
Re-dissolve the impure product in a minimal amount of hot water.
-
Carefully adjust the sulfuric acid concentration of the solution to a range of 35-45% by weight by slowly adding water.[1] This concentration range maximizes the insolubility of 2,7-NDS while keeping the 2,6-isomer in solution.
-
Maintain the temperature between 20°C and 40°C and allow the solution to stand for several hours to facilitate selective crystallization of 2,7-NDS.[1]
-
Filter the precipitated crystals and wash with a cold, dilute sulfuric acid solution to remove any remaining mother liquor containing the 2,6-isomer.
-
Problem 2: My yield of precipitated 2,7-NDS is significantly lower than expected.
-
Probable Cause: The conditions for precipitation were suboptimal, leading to high solubility of the 2,7-NDS in the mother liquor. This can be caused by a sulfuric acid concentration below 35% or a precipitation temperature above 50°C.[1]
-
Solution:
-
Verify Sulfuric Acid Concentration: Before precipitation, ensure the sulfuric acid concentration is within the optimal range of 35-50% for 2,7-NDS.[1] If the concentration is too low, you can carefully add concentrated sulfuric acid or evaporate some water to increase it.
-
Optimize Temperature Control: Cool the mixture to the recommended 20-40°C range and maintain it.[1] Avoid excessively high temperatures which increase solubility.
-
Check the Mother Liquor: Analyze the filtrate (mother liquor) by HPLC. If it contains a high concentration of 2,7-NDS, you can attempt a second crop of crystals by further adjusting the acid concentration or reducing the temperature, though this may come at the cost of purity.
-
Problem 3: My HPLC analysis shows broad, tailing peaks for the naphthalenedisulfonate isomers.
-
Probable Cause: Standard reversed-phase HPLC columns (like C18) are often unsuitable for the direct analysis of highly polar, multi-charged compounds like naphthalenedisulfonates, leading to poor peak shape.[5] Another potential issue is metal contamination in the HPLC system or column, which can interact with the anionic sulfonate groups.[6]
-
Solution:
-
Implement an Ion-Pair Chromatography Method: This is the most robust solution. Add an ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to the mobile phase. This reagent forms a neutral ion pair with the sulfonate anions, allowing them to be retained and separated effectively on a standard C18 column with sharp, symmetrical peaks.[4]
-
Use a Specialized Column: Consider using a mixed-mode column designed to provide better retention and peak shape for polar and charged analytes.[5]
-
System Decontamination: If contamination is suspected, flush the HPLC system and column with a cleaning solution (e.g., dilute nitric acid or an EDTA solution, checking for column compatibility first) to remove metal ions that can cause peak tailing.[6]
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Purification of 2,7-NDS by Fractional Crystallization
This protocol is designed to selectively isolate 2,7-NDS from a crude disulfonation reaction mixture containing other isomers.
-
Principle: This method exploits the differential solubility of naphthalenedisulfonic acid isomers in aqueous sulfuric acid. By carefully controlling the acid concentration and temperature, 2,7-NDS can be selectively precipitated.[1]
-
Methodology:
-
Initial Dilution: Start with the crude reaction mixture from the naphthalene disulfonation. Assuming the reaction was performed to favor 2,7-NDS (e.g., at ~170°C), the mixture will be rich in this isomer.[1]
-
First-Step Isomer Removal (Optional): If analysis shows a high concentration of 2,6-NDS, first adjust the sulfuric acid concentration to ~63% by adding a calculated amount of water. Maintain the temperature at ~60°C. This will precipitate a large fraction of the 2,6-NDS, which can be removed by filtration.[1]
-
Adjust for 2,7-NDS Precipitation: Take the filtrate from the previous step (or the diluted crude mixture if step 2 was not needed). Slowly add more water with stirring to adjust the final sulfuric acid concentration to between 40% and 45% by weight.[1][7] The heat of dilution may initially dissolve any solids.
-
Crystallization: Cool the mixture to between 20°C and 25°C.[1][7] Stir gently or allow to stand for at least 3 hours to ensure complete crystallization.
-
Filtration: Collect the precipitated white crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of cold 40% sulfuric acid to displace the mother liquor, which contains the remaining soluble impurities.
-
Drying: Dry the purified 2,7-naphthalenedisulfonic acid crystals under vacuum.
-
Purity Confirmation: Analyze the final product by HPLC (see Protocol 2) to confirm its purity. A purity of >95% can be achieved with this method.[7]
-
Workflow for Fractional Crystallization```dot
Caption: Logic tree for troubleshooting 2,7-NDS purification.
References
- CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.
- CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid.
- US4324742A - Process for separation of naphthalenedisulfonic acids.
- CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.
- US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid.
-
Synthesis of 2,7-naphthalenedisulfonic acid. PrepChem.com. [Link]
- CN108088917B - Method for detecting naphthalene disulfonic acid isomer.
-
Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. ResearchGate. [Link]
-
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, compounds - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]
-
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3). PubChem. [Link]
-
HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. SIELC Technologies. [Link]
-
Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. PubMed. [Link]
-
Solid-phase extraction procedure of polar benzene- and naphthalenesulfonates in industrial effluents followed by unequivocal determination with ion-pair chromatography/electrospray-mass spectrometry. PubMed. [Link]
-
Mixed-Mode Liquid Chromatography of Aliphatic Anionic Surfactants with a Naphthalenedisulfonate Mobile Phase. Journal of Chromatographic Science. [Link]
-
Spectroscopic characterization of structural isomers of naphthalene. National Institute of Standards and Technology. [Link]
- US2568154A - Crystallization of sodium naphthalene beta sulfonates.
-
An efficient preparative chromatographic method for the separation and purification of low molecular weight naphthalenesulfonic acid mixtures. PubMed. [Link]
-
Native chromatographic separation techniques and their application to therapeutic molecules. Paris Lodron Universität Salzburg. [Link]
-
HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. HELIX Chromatography. [Link]
-
Spectroscopic characterization of structural isomers of naphthalene: (E)- and (Z)-phenylvinylacetylene. PubMed. [Link]
-
Solvent Effect on the Supramolecular Patterns and Luminescent Properties of Organic Salts Comprising Naphthalene-1,5-disulfonic Acid and Triphenylmethylamine. Crystal Growth & Design. [Link]
-
HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column. SIELC Technologies. [Link]
-
Low-Energy Transformation Pathways between Naphthalene Isomers. PMC. [Link]
-
Mutational analysis of the metabolism of 2,6-naphthalenedisulfonate by Pigmentiphaga sp. NDS-2. PubMed. [Link]
Sources
- 1. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 2. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 3. CN108088917B - Detection method of naphthalene disulfonic acid isomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Overcoming Challenges in the Sulfonation of Naphthalene to Yield the 2,7-Isomer
Welcome to the technical support center for the selective sulfonation of naphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the 2,7-naphthalenedisulfonic acid isomer. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the yield and purity of your target compound. Our approach is grounded in established chemical principles and field-proven insights to ensure your experimental success.
The Challenge: Selectivity in Naphthalene Disulfonation
The disulfonation of naphthalene is a classic example of a reaction where kinetic and thermodynamic factors compete, leading to a mixture of isomers. The desired 2,7-naphthalenedisulfonic acid is a crucial intermediate in the synthesis of various dyes and pharmaceutical agents.[1] However, achieving high selectivity for this isomer is a significant challenge due to the complex interplay of reaction conditions. Understanding the underlying mechanisms is paramount to controlling the product distribution.
The sulfonation of naphthalene is a reversible electrophilic aromatic substitution reaction.[2] The initial monosulfonation of naphthalene at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid.[3][4] At higher temperatures (above 150-160°C), the reaction equilibrium shifts to favor the thermodynamically more stable naphthalene-2-sulfonic acid.[3] This principle of kinetic versus thermodynamic control is the foundation for selectively synthesizing the 2-substituted isomer.[2][3][4]
Further sulfonation to the disubstituted product introduces additional complexity. The position of the second sulfonic acid group is influenced by the initial substitution pattern and the reaction conditions. The formation of the 2,7-isomer requires carefully controlled conditions to promote the migration of sulfonate groups and achieve the desired thermodynamic product.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2,7-naphthalenedisulfonic acid.
Issue 1: Low Yield of the Desired 2,7-Isomer
-
Question: My reaction is producing a low yield of 2,7-naphthalenedisulfonic acid, with a high proportion of other isomers. What are the likely causes and how can I fix this?
-
Answer: A low yield of the 2,7-isomer is a common problem and typically points to issues with reaction conditions that favor kinetic products or incomplete isomerization.
-
Causality: The formation of the 2,7-isomer is under thermodynamic control, meaning it requires higher temperatures and sufficient reaction time to allow for the rearrangement of the initially formed kinetic isomers (like the 1,5- and 1,6-isomers) to the more stable 2,6- and 2,7-isomers.[5][6] Insufficient temperature or time will result in a product mixture rich in undesired isomers.
-
Troubleshooting Steps:
-
Verify and Increase Reaction Temperature: Ensure your reaction temperature is consistently maintained in the optimal range for thermodynamic control, typically between 135-145°C for the second sulfonation step.[5] Temperatures below this range will favor kinetic products.
-
Extend Reaction Time: Isomerization is a time-dependent process. If the yield of the 2,7-isomer is low, consider extending the reaction time at the elevated temperature to allow the equilibrium to be fully established.[7] Reaction times of 1 to 10 hours for the second sulfonation step have been reported.[5]
-
Optimize Sulfuric Acid Concentration: The concentration of sulfuric acid is a critical parameter. High concentrations of sulfuric acid or the use of oleum can influence the sulfonating species and affect the isomer distribution.[6] Ensure you are using the appropriate concentration of sulfuric acid as specified in established protocols.
-
Ensure Homogeneous Reaction Mixture: Naphthalene has a tendency to sublime at higher temperatures, which can lead to a loss of reactant and an inhomogeneous reaction mixture.[8] This can result in localized temperature differences and incomplete reaction, ultimately affecting the yield.[8] Using a reactor designed to minimize sublimation or employing a high-boiling point inert solvent can improve the yield significantly.[8]
-
-
Issue 2: Presence of Significant Byproducts (Sulfones)
-
Question: My final product is contaminated with insoluble impurities that I suspect are sulfones. How can I prevent their formation and remove them?
-
Answer: Sulfone formation is a known side reaction in sulfonation, especially under harsh conditions.
-
Causality: Sulfones are formed through the intermolecular reaction of two naphthalenesulfonic acid molecules or the reaction of a sulfonic acid with naphthalene itself, typically at high temperatures and in the presence of strong sulfuric acid. These byproducts are generally undesirable as they are often insoluble and difficult to remove.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive temperatures, as high temperatures promote sulfone formation. Stick to the recommended temperature range for the disulfonation.
-
Molar Ratio of Reactants: Carefully control the molar ratio of naphthalene to the sulfonating agent. An excess of the sulfonating agent can lead to more aggressive reaction conditions and increase the likelihood of side reactions.
-
Purification: If sulfones have already formed, they can often be removed by filtration due to their low solubility in the reaction mixture upon dilution with water.
-
-
Issue 3: Difficulty in Isolating and Purifying the 2,7-Isomer
-
Question: I am struggling to separate the 2,7-naphthalenedisulfonic acid from the other isomers in my product mixture. What are the most effective purification techniques?
-
Answer: The separation of naphthalenesulfonic acid isomers can be challenging due to their similar chemical properties. However, differences in the solubility of their salts can be exploited for purification.
-
Causality: The various isomers of naphthalenedisulfonic acid have different symmetries and intermolecular interactions, which leads to differences in the crystal lattice energies and solubilities of their corresponding salts.
-
Troubleshooting Steps:
-
Fractional Crystallization: This is a common method for separating naphthalenesulfonic acid isomers. The technique relies on the differential solubility of the sodium or potassium salts of the isomers in water or acidic solutions. By carefully controlling the temperature and concentration, it is possible to selectively crystallize one isomer while leaving the others in solution.
-
Selective Precipitation: The addition of specific counter-ions can be used to selectively precipitate certain isomers. For example, the sodium salt of 2,7-naphthalenedisulfonic acid can be precipitated from the reaction mixture.
-
Hydrolysis of Unwanted Isomers: The kinetically favored alpha-isomers are generally less stable than the beta-isomers.[3] In some cases, it is possible to selectively hydrolyze and remove the unwanted alpha-isomers by treating the mixture with steam or dilute acid, leaving the more stable 2,7-isomer intact.[9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental difference between kinetic and thermodynamic control in naphthalene sulfonation?
-
A1: Kinetic control refers to conditions (typically lower temperatures) where the product that is formed the fastest is the major product.[3][4] In naphthalene sulfonation, the 1-sulfonic acid is the kinetic product because the activation energy for its formation is lower.[2] Thermodynamic control, on the other hand, occurs at higher temperatures where the reaction is reversible.[2] Under these conditions, the most stable product, the 2-sulfonic acid, is the major product, as the system has enough energy to overcome the higher activation energy barrier and reach the lowest energy state.[2]
-
-
Q2: Why is the 2,7-isomer the desired thermodynamic product in disulfonation?
-
A2: The stability of the different naphthalenedisulfonic acid isomers is influenced by steric and electronic factors. The 2,7-disubstituted pattern minimizes steric hindrance between the bulky sulfonic acid groups and allows for a more stable electronic arrangement within the naphthalene ring system compared to other isomers.
-
-
Q3: What analytical techniques are best for determining the isomeric ratio in my product mixture?
-
A3: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of naphthalenesulfonic acid isomers.[8][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step to make the sulfonic acids more volatile.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation and quantification of the different isomers.
-
-
Q4: Can I use a different sulfonating agent instead of concentrated sulfuric acid?
-
A4: Yes, other sulfonating agents like sulfur trioxide (SO3) or chlorosulfonic acid can be used.[8][11] These reagents can offer different reactivity and selectivity profiles. For instance, reacting naphthalene with gaseous sulfur trioxide followed by isomerization has been reported to yield a high content of the beta-naphthalenesulfonic acid.[7] However, each sulfonating agent has its own set of optimal reaction conditions and safety considerations that must be carefully evaluated.
-
Experimental Protocols
Protocol 1: Synthesis of 2,7-Naphthalenedisulfonic Acid
This protocol is a two-step process designed to maximize the yield of the 2,7-isomer.
Materials:
-
Naphthalene
-
Concentrated sulfuric acid (98%)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Step 1: Monosulfonation (Kinetic Control with Initial Thermodynamic Favoring)
-
In a reaction vessel equipped with a stirrer, thermometer, and inert gas inlet, melt naphthalene by heating to 80-95°C under an inert atmosphere.[5]
-
Slowly add a molar equivalent of concentrated sulfuric acid while maintaining the temperature.
-
Allow the reaction to proceed for a set time to primarily form the naphthalene-2-sulfonic acid intermediate.
-
-
Step 2: Disulfonation and Isomerization (Thermodynamic Control)
-
To the reaction mixture from Step 1, add a second molar equivalent of concentrated sulfuric acid.
-
Increase the reaction temperature to 135-145°C.[5]
-
Maintain this temperature for 1-10 hours to allow for the second sulfonation and the isomerization of any other disubstituted products to the desired 2,7-isomer.[5]
-
Applying a negative pressure during this step can help improve purity and conversion rate.[5]
-
-
Work-up and Isolation:
-
Cool the reaction mixture.
-
Carefully dilute the mixture with water, which will cause the 2,7-naphthalenedisulfonic acid to precipitate.
-
Collect the precipitate by filtration and wash with cold water or a saturated salt solution to remove residual acid and soluble isomers.
-
The crude product can be further purified by recrystallization.
-
Table 1: Summary of Key Reaction Parameters
| Parameter | Step 1 (Monosulfonation) | Step 2 (Disulfonation) | Rationale |
| Temperature | 80-95°C[5] | 135-145°C[5] | To favor the thermodynamic 2-sulfonic acid intermediate and then drive the reaction to the 2,7-disulfonic acid product. |
| Atmosphere | Inert Gas (e.g., N2)[5] | Negative Pressure (optional)[5] | To prevent oxidation and carbonization of naphthalene at high temperatures. |
| Reaction Time | Varies | 1-10 hours[5] | Sufficient time is needed for the isomerization to the thermodynamically stable 2,7-isomer. |
Visualizing the Reaction Pathway
The following diagram illustrates the key steps and the interplay between kinetic and thermodynamic control in the formation of 2,7-naphthalenedisulfonic acid.
Caption: Reaction pathway for the synthesis of 2,7-naphthalenedisulfonic acid.
References
-
Effect of reaction conditions on naphthalene sulfonation. (n.d.). ACSC V3 App. Retrieved from [Link]
- Erfindergemeinschaft. (1991). Method for preparing naphthalene sulphonic acids. Google Patents.
-
Cerfontain, H. (2025). Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. ResearchGate. Retrieved from [Link]
-
ron. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange. Retrieved from [Link]
- CN112457222A. (n.d.). Preparation method of 2, 7-naphthalene disulfonic acid. Google Patents.
- US4600542A. (n.d.). Sulphonation products of naphthalene, processes for their preparation, and their use. Google Patents.
-
Why does the sulphonation of naphthalene yield different products at low and high temperatures? (2021, June 11). Quora. Retrieved from [Link]
-
Gotal, M., et al. (2025). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. ResearchGate. Retrieved from [Link]
-
On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. RU2527853C2 - Method of naphthalene sulphonation - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1991013864A1 - Method for preparing naphthalene sulphonic acids - Google Patents [patents.google.com]
- 8. shokubai.org [shokubai.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US4600542A - Sulphonation products of naphthalene, processes for their preparation, and their use - Google Patents [patents.google.com]
Technical Support Center: 2,7-Naphthalenedisulfonate (NDS) Handling & Ocular Safety
Status: Operational Ticket Type: High-Priority Safety Advisory Assigned Specialist: Senior Application Scientist, Process Safety Group
Introduction: Beyond the SDS
Welcome to the technical support hub for 2,7-Naphthalenedisulfonate (NDS). In pharmaceutical development, you likely encounter NDS as a counterion for salt formation (napsylates) to enhance the stability or solubility of basic drugs. While the resulting napsylate salts are often pharmacologically benign, the precursor reagents —specifically 2,7-naphthalenedisulfonic acid and its disodium salts—present distinct ocular hazards that are frequently underestimated in high-throughput screening labs.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a causal understanding of why irritation occurs and how to engineer a self-validating safety workflow.
Module 1: Hazard Profile & Mechanism
The Causality of Irritation
To mitigate risk, you must understand the mechanism. NDS hazards are form-dependent. The danger lies not just in chemical acidity, but in the physical properties of the dust and the osmotic stress placed on corneal tissues.
Table 1: Hazard Comparison by Chemical Form
| Feature | 2,7-Naphthalenedisulfonic Acid | Disodium this compound |
| GHS Classification | Category 1 (Corrosive) | Category 2A (Serious Irritant) |
| Primary Mechanism | Protein Coagulation: Strong sulfonic acid groups ( | Hypertonic/Mechanical: High ionic strength draws water from corneal cells (desiccation) + abrasive dust scratches the epithelium. |
| Ocular Risk | Permanent damage/blindness possible within seconds. | Severe redness, pain, and potential corneal abrasion. |
| Physical State | Hygroscopic solid (often clumps). | Fine crystalline powder (high dust potential). |
Technical Insight: Sulfonic acids are "hard" acids. Unlike weaker organic acids (like acetic acid), they do not buffer well at physiological pH. Upon contact with the eye's tear film, the pH drops rapidly, overwhelming the eye's natural bicarbonate buffer system.
Module 2: Engineering Controls & PPE
Reliance on PPE alone is a failure of protocol. We utilize a "Defense in Depth" strategy.
Visualization: The Safety Hierarchy
The following diagram illustrates the mandatory hierarchy of controls when handling NDS powders.
Figure 1: Hierarchy of controls.[2][3][4][5][6] Note that PPE is the last line of defense, not the first.
Critical PPE Specifications
-
Eye Protection: Standard safety glasses are insufficient. You must use unvented or indirect-vent goggles . NDS dust is fine and mobile; it travels around the gaps of standard glasses.
-
Glove Material: Nitrile (0.11 mm minimum thickness) provides excellent resistance to sulfonic acid salts. Latex is not recommended due to higher permeability to organic ions.
-
Respiratory: If handling >500 mg outside a HEPA enclosure, an N95/P2 particulate respirator is mandatory to prevent mucous membrane irritation.
Module 3: Emergency Response Protocol
If exposure occurs, the speed of response dictates the outcome. Do not waste time searching for a neutralization agent.
Visualization: Ocular Exposure Workflow
Figure 2: Emergency response logic. Note the strict prohibition of neutralizing agents.
Module 4: Experimental SOP (Safe Handling)
Objective: Weigh 1.0 g of Disodium this compound for stock solution preparation without generating airborne dust.
Step-by-Step Protocol:
-
Static Elimination (Crucial):
-
NDS salts are prone to static charging. Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.
-
Why? Static repulsion causes powder to "jump" from the spatula, increasing the risk of airborne particles entering the eye.
-
-
The "Solvent Trap" Method:
-
Place the weighing boat inside the balance enclosure.
-
Tare the balance.
-
Transfer the solid gently.
-
Transfer to Vessel: Do not dump the solid into an empty flask. Pre-fill the receiving flask with 20% of the required solvent volume.
-
Why? Dropping powder into liquid minimizes the "puff" of dust that occurs when powder hits the bottom of a dry glass vessel.
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (water is the best solvent for these salts).
-
Self-Validation: If you see white residue after drying, you have not cleaned sufficiently. Repeat.
-
Module 5: Troubleshooting & FAQs
Q: I wear contact lenses. Can I handle NDS? A: No. Contact lenses should not be worn when handling corrosive or severe irritant powders. If dust gets behind the lens, it traps the chemical against the cornea, intensifying the burn and preventing effective flushing. Wear prescription glasses under goggles.
Q: I spilled a small amount of the acid form on the bench. Can I just wipe it up? A: Do not wipe dry powder. This creates an aerosol.
-
Cover the spill with a wet paper towel to solubilize it.
-
Wipe up the wet slurry.
-
Rinse the area with sodium bicarbonate solution (weak base) to neutralize any residual acid, then rinse with water.
Q: My eyes feel "gritty" after leaving the lab, but I didn't get a splash. What happened? A: This is likely "micro-dust" exposure. You probably touched your face with a contaminated glove or relied on safety glasses instead of goggles.
-
Action: Flush eyes with saline immediately. Review your glove removal technique (doffing) to ensure you aren't contaminating your skin/face.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1655-35-2 (Disodium this compound). PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Naphthalene-2,7-disulphonic acid. ECHA. Available at: [Link]
Sources
Technical Support Center: Managing Isomer Separation in 2,7-Naphthalenedisulfonate Synthesis
Welcome to the technical support center for the synthesis and purification of 2,7-naphthalenedisulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development and the chemical industry who are navigating the complexities of naphthalenedisulfonate isomer separation. 2,7-Naphthalenedisulfonic acid and its sodium salt are crucial intermediates in the manufacturing of dyes and pigments.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you achieve high purity of the desired 2,7-isomer.
The Challenge of Isomerism in Naphthalene Disulfonation
The disulfonation of naphthalene is a classic example of a reaction governed by both kinetic and thermodynamic control.[3][4] The reaction of naphthalene with a sulfonating agent, typically concentrated sulfuric acid or oleum, results in a mixture of several naphthalenedisulfonic acid isomers. The distribution of these isomers is highly dependent on reaction conditions such as temperature, reaction time, and the concentration of the sulfonating agent.
The primary isomers of concern are the thermodynamically favored 2,6- and 2,7-naphthalenedisulfonic acids, which often form in significant quantities under typical industrial reaction conditions.[5][6] The separation of these isomers is challenging due to their similar physical and chemical properties.[6] This guide will provide practical strategies to manipulate the reaction equilibrium and effectively separate the desired 2,7-isomer.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and separation of 2,7-naphthalenedisulfonate.
Question 1: My reaction yields a low percentage of the 2,7-isomer. How can I increase its formation?
Answer: The formation of 2,7-naphthalenedisulfonic acid is thermodynamically favored at higher temperatures.[7] If your yield of the 2,7-isomer is low, it is likely that the reaction conditions are favoring the kinetically controlled products or other thermodynamically stable isomers.
-
Causality: At lower temperatures (around 80°C), the sulfonation of naphthalene primarily yields the 1,6-isomer.[8] As the temperature is increased to around 170°C and the reaction time is extended, the reaction equilibrium shifts towards the more stable 2,7- and 2,6-isomers.[5][8]
-
Corrective Actions:
-
Increase Reaction Temperature: Ensure your reaction temperature is maintained between 135°C and 180°C.[5][9] A common industrial practice is to conduct the disulfonation at approximately 170°C for several hours.[8]
-
Optimize Sulfonating Agent Concentration: The amount of sulfonating agent is also critical. A molar ratio of 3 to 6 moles of sulfonating agent per mole of naphthalene is generally recommended to drive the reaction towards disubstitution.[5]
-
Consider a Two-Step Process: Some methods employ a two-step heating process. An initial reaction at a lower temperature (e.g., 90°C) to form an intermediate, followed by the addition of more sulfuric acid and heating to a higher temperature (e.g., 135°C), can improve the yield of the 2,7-isomer.[9]
-
Question 2: I am struggling to separate the 2,7-isomer from the 2,6-isomer. What separation techniques are most effective?
Answer: The separation of 2,6- and 2,7-naphthalenedisulfonic acid is a well-known challenge. The most common and effective industrial method is fractional crystallization, which leverages the differing solubilities of the isomers in aqueous sulfuric acid solutions.[8]
-
Causality: The solubilities of 2,6- and 2,7-naphthalenedisulfonic acid vary significantly with the concentration of sulfuric acid and the temperature of the solution. By carefully adjusting these parameters, one isomer can be selectively precipitated while the other remains in solution.
-
Recommended Protocol: Fractional Crystallization
-
Dilution: After the disulfonation reaction, the mixture, which typically has a sulfuric acid concentration of 80-90%, should be diluted with water.[5]
-
Selective Precipitation of 2,6-Isomer: To first remove the 2,6-isomer, adjust the sulfuric acid concentration to 45-90% by weight and maintain the temperature between 0°C and 70°C.[8] The 2,6-isomer is less soluble under these conditions and will precipitate out.
-
Isolation of 2,7-Isomer: After filtering off the precipitated 2,6-isomer, the mother liquor is enriched with the 2,7-isomer. To precipitate the 2,7-isomer, further adjust the sulfuric acid concentration to 35-60% by weight and maintain the temperature between 0°C and 50°C.[5][8] It is crucial to avoid temperatures below 0°C and sulfuric acid concentrations above 50%, as this can lead to co-precipitation of the 2,6-isomer.[8]
-
Question 3: How can I accurately determine the isomeric purity of my this compound sample?
Answer: Accurate determination of isomeric purity is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating and quantifying naphthalenedisulfonic acid isomers.[10][11]
-
Causality: The different isomers, despite their structural similarities, exhibit slightly different interactions with the stationary phase of an HPLC column, allowing for their separation.
-
Analytical Method:
-
HPLC System: A standard HPLC system with a UV detector is suitable.[12]
-
Column: Reversed-phase columns, such as C18, are commonly used.[13]
-
Mobile Phase: The mobile phase composition is critical for achieving good separation. A common approach is to use a buffer solution, such as a boric acid/borate buffer, with an organic modifier like acetonitrile.[11] Ion-pair chromatography, which involves adding a pairing agent to the mobile phase, can also be very effective.[11]
-
Detection: The isomers can be detected by UV absorbance, typically around 270 nm.[12]
-
Quantification: To obtain accurate quantitative results, it is necessary to prepare standard solutions of each isomer and create a calibration curve.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the importance of this compound in industrial applications?
A1: 2,7-Naphthalenedisulfonic acid is a key intermediate in the synthesis of a variety of dyes and pigments.[14][15] Its disodium salt is particularly valued for its high water solubility, which makes it an excellent component in the production of reactive dyes for textiles.[1] It also serves as a dispersing agent in dye formulations, enhancing their stability and performance.[1]
Q2: Are there any safety precautions I should take when working with concentrated sulfuric acid and oleum?
A2: Yes, working with concentrated sulfuric acid and oleum requires strict safety measures. These are highly corrosive substances that can cause severe burns upon contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When diluting sulfuric acid, always add the acid slowly to water, never the other way around, to prevent a violent exothermic reaction.
Q3: Can other analytical techniques besides HPLC be used to analyze the isomer mixture?
A3: While HPLC is the most common and effective method, other techniques can also be employed. Capillary zone electrophoresis (CZE) has shown good results in separating naphthalenesulfonic acid isomers.[13] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to make the non-volatile sulfonic acids amenable to GC analysis.[16]
Experimental Protocols
Protocol 1: Synthesis of 2,7-Naphthalenedisulfonic Acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, melt 128 g (1.0 mol) of naphthalene by heating in an oil bath to approximately 80°C.[7]
-
First Sulfonation Step: Slowly add 130 g (1.3 mol) of 98% sulfuric acid from the dropping funnel while maintaining the temperature.[7]
-
Second Sulfonation Step: After the initial addition, raise the temperature of the oil bath to 170°C and hold for approximately six hours to favor the formation of the 2,7-isomer.[8]
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
Protocol 2: Isomer Separation by Fractional Crystallization
-
Dilution for 2,6-Isomer Precipitation: Carefully and slowly add water to the reaction mixture from Protocol 1 to adjust the sulfuric acid concentration to approximately 50-75% by weight.[8]
-
Crystallization of 2,6-Isomer: Cool the diluted mixture to between 20°C and 50°C and stir for several hours to allow the 2,6-naphthalenedisulfonic acid to crystallize.[8]
-
Filtration: Filter the mixture to remove the solid 2,6-isomer. The filtrate now contains the enriched 2,7-isomer.
-
Dilution for 2,7-Isomer Precipitation: To the filtrate, add more water to adjust the sulfuric acid concentration to between 35% and 45% by weight.[8]
-
Crystallization of 2,7-Isomer: Cool the solution to between 20°C and 40°C and stir to induce crystallization of the 2,7-naphthalenedisulfonic acid.[5]
-
Isolation: Filter the mixture to collect the precipitated 2,7-naphthalenedisulfonic acid. Wash the crystals with a small amount of cold, dilute sulfuric acid and then dry them.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in Naphthalene Disulfonation
| Reaction Temperature (°C) | Sulfuric Acid Concentration (%) | Predominant Isomer(s) | Reference(s) |
| 80 | 90 | 1,6-naphthalenedisulfonic acid | [8] |
| 130-180 | 80-90 | 2,6- and 2,7-naphthalenedisulfonic acid | [5] |
| 170 | 98 | 2,7-naphthalenedisulfonic acid (favored) | [8] |
Visualizations
Caption: Naphthalene disulfonation pathways under kinetic and thermodynamic control.
Caption: Workflow for the separation of 2,6- and 2,7-NDSA by fractional crystallization.
References
- CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents.
- CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid - Google Patents.
-
Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC. Available at: [Link]
-
The Role of 2,7-Naphthalenedisulfonic Acid Disodium Salt in Dye Synthesis. Available at: [Link]
-
Synthesis of 2,7-naphthalenedisulfonic acid - PrepChem.com. Available at: [Link]
- US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents.
-
Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction - ResearchGate. Available at: [Link]
-
Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed. Available at: [Link]
-
HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies. Available at: [Link]
- CN103694149A - Method for producing 2,7-sodium naphthalene disulfonate by using reaction mother liquor of 2-naphthalene sulfonic acid - Google Patents.
-
United States Patent (19) - Googleapis.com. Available at: [Link]
-
Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed. Available at: [Link]
- CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents.
- US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents.
-
Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka. Available at: [Link]
-
Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange. Available at: [Link]
-
HPLC Method for the Separation of 2–Naphthalenesulfonic Acid and 1,5–Naphthalenedisulfonic Acid on a BIST™ A Column | Request PDF - ResearchGate. Available at: [Link]
-
Supramolecular assemblies based on 1,5-naphthalene disulfonic acid: Synthesis, crystal structure, and luminescent properties - ResearchGate. Available at: [Link]
-
Developments in Methods of Analysis for Naphthalene Sulfonates - ResearchGate. Available at: [Link]
-
Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid. Available at: [Link]
-
Fractional Crystallization. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 9. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 10. CN108088917B - Detection method of naphthalene disulfonic acid isomers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 13. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAS 92-41-1: 2,7-Naphthalenedisulfonic acid | CymitQuimica [cymitquimica.com]
- 15. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 16. Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 2,7- and 2,6-naphthalenedisulfonic acid in analytical applications
Executive Summary
2,7-naphthalenedisulfonic acid (2,7-NDS) and 2,6-naphthalenedisulfonic acid (2,6-NDS) are structural isomers critical to the pharmaceutical and dye industries.[1] While chemically similar, their distinct symmetry groups drive significant divergence in solubility, crystal packing, and chromatographic retention.
This guide provides a technical breakdown of their separation and analysis. For the analytical scientist, the core challenge lies in resolving these isomers, as they often co-elute on standard C18 phases without specific ion-pairing agents or anion-exchange mechanisms.
Structural & Physicochemical Basis
To optimize separation, one must understand the molecular causality governing the behavior of these isomers.
Symmetry and Solubility
The primary differentiator is molecular symmetry, which dictates crystal lattice energy and, consequently, solubility.
-
2,6-NDS (Centrosymmetric): Possesses
symmetry.[2] The sulfonate groups are on opposite ends of the naphthalene system (positions 2 and 6). This high symmetry allows for efficient crystal packing, resulting in lower aqueous solubility for its salts (particularly Na+ and K+) compared to the 2,7-isomer. -
2,7-NDS (Axisymmetric): Possesses
symmetry.[2] The sulfonate groups are on the same longitudinal side but separated by the "bay" region. This creates a dipole moment different from the 2,6-isomer and generally results in higher solubility .
Comparative Data Table
| Feature | 2,6-Naphthalenedisulfonic Acid | 2,7-Naphthalenedisulfonic Acid | Analytical Implication |
| CAS Number | 581-75-9 | 92-41-1 | Key for procurement verification. |
| Symmetry | 2,6 elutes later on planar-sensitive phases.[2] | ||
| Salt Solubility | Low (precipitates first) | High (remains in mother liquor) | Basis for bulk purification; 2,6 is a common precipitate contaminant.[2] |
| UV Max ( | ~230 nm, ~280 nm | ~230 nm, ~275 nm | Slight shift allows ratio determination via diode array (DAD). |
| Fluorescence | High Quantum Yield | High Quantum Yield | Enables trace detection (ppb level) in brines/wastewater.[2] |
Chromatographic Separation Strategies
Ion Chromatography (IC) – The Gold Standard
Anion exchange chromatography is the most robust method for separating these strong acids. The separation mechanism relies on the electrostatic interaction between the sulfonate groups (
-
Selectivity Driver: While both carry a -2 charge, the 2,6-NDS isomer typically exhibits stronger retention on anion exchange columns (like the Dionex IonPac AS11) due to its linear structure, which allows deeper penetration or "flat" interaction with the resin surface compared to the angulated 2,7-NDS.
-
Mobile Phase: Hydroxide gradients are preferred over carbonate eluents for gradient compatibility and suppressed conductivity detection.[2]
Ion-Pair HPLC (IP-HPLC)
For labs without dedicated IC systems, IP-HPLC is the viable alternative.
-
Mechanism: A lipophilic counter-ion (e.g., Tetrabutylammonium hydroxide, TBAOH) is added to the mobile phase. The TBA+ pairs with the NDS anions, forming a neutral, hydrophobic complex that retains on a C18 column.
-
Critical Control: The concentration of the ion-pairing agent governs retention time. Temperature control is vital as ion-pair equilibrium is highly thermosensitive.[2]
Experimental Protocols
Protocol A: High-Resolution Ion Chromatography
Recommended for impurity profiling and trace analysis.
System: Ion Chromatograph with Conductivity Detector (suppressed). Column: Thermo Scientific Dionex IonPac AS11-HC (4 mm x 250 mm). Guard Column: IonPac AG11-HC.
Methodology:
-
Eluent Preparation:
-
Eluent A: Deionized Water (18.2 MΩ·cm).
-
Eluent B: 100 mM NaOH (generated electrolytically or prepared fresh under He).
-
-
Gradient Profile:
-
0–5 min: Isocratic 15 mM NaOH (Equilibration).
-
5–20 min: Linear ramp to 60 mM NaOH (Elution of isomers).
-
20–25 min: Step to 80 mM NaOH (Column wash).
-
-
Parameters:
-
Flow Rate: 1.5 mL/min.[2]
-
Injection Volume: 25 µL.
-
Temperature: 30°C.
-
Detection: Suppressed Conductivity (ASRS 300, recycle mode).
-
Self-Validating Criteria (SST):
-
Resolution (
): Must be > 1.5 between 2,7-NDS (elutes first) and 2,6-NDS. -
Tailing Factor: < 1.3 for both peaks.[2]
Protocol B: BIST™ (Bridge Ion Separation Technology)
A modern alternative using cation-exchange columns for anion analysis.[2]
Concept: Uses a positively charged buffer (TMDAP) to create a "bridge" on a cation-exchange column, retaining the anionic NDS isomers.[3][4] Column: Sielc BIST™ A+ (Mixed-mode). Mobile Phase: MeCN / Water / H2SO4 / TMDAP buffer.[2] Advantage: Offers unique selectivity often orthogonal to standard IC, useful when matrix interferences co-elute in Protocol A.[2]
Visualization of Mechanisms[1]
Diagram 1: Separation Logic & Workflow
This diagram illustrates the decision process for selecting the correct separation technique and the physical mechanism of separation on an anion exchange resin.
Caption: Decision matrix for NDS isomer processing. Analytical separation relies on resin interaction differences (IC), while bulk purification utilizes the lower solubility of the 2,6-isomer.
Diagram 2: Ion Exchange Interaction Model
Visualizing why 2,6-NDS typically elutes later than 2,7-NDS on anion exchange resins.
Caption: Mechanistic view of elution order. The linear 2,6-NDS aligns more effectively with the stationary phase, increasing retention time compared to the angulated 2,7-NDS.
Pharmaceutical Context: Counter-Ion Selection
In drug development, these acids are used to form salts with basic API (Active Pharmaceutical Ingredient) molecules.[2]
-
Rationale: NDS salts (Nadisylates) are often chosen to reduce solubility of a highly soluble API to create a controlled-release formulation or to improve stability (reduce hygroscopicity).[2]
-
Isomer Choice:
-
2,6-NDS: Often produces the least soluble salt due to efficient crystal packing (lattice energy).
-
2,7-NDS: Used when the 2,6-salt is too insoluble or forms a polymorph with undesirable processing characteristics.
-
-
Regulatory Note: Impurity control is critical.[2] If 2,6-NDS is the counter-ion, 2,7-NDS is a related substance impurity that must be monitored using the IC methods described above.
References
-
Dionex (Thermo Scientific). "Determination of Naphthalenedisulfonic Acid Isomers in Saline Waters."[2] Application Note 113.
-
Sielc Technologies. "HPLC Method for Analysis of 2-Naphthalenesulfonic Acid and 1,5-Naphthalenedisulfonic Acid on BIST™ A Column." Sielc Applications.
-
PubChem. "2,7-Naphthalenedisulfonic acid (Compound Summary)." National Library of Medicine.[2] [2]
-
PubChem. "2,6-Naphthalenedisulfonic acid (Compound Summary)." National Library of Medicine.[2] [2]
-
Reemtsma, T. "Methods of analysis of polar aromatic sulfonates from aquatic environments." Journal of Chromatography A, 733(1-2), 473-489.
Sources
- 1. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 2. 2,6-Naphthalenedisulfonic acid | C10H8O6S2 | CID 11390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
assessing the performance of 2,7-Naphthalenedisulfonate-based fluorescent probes against commercial alternatives
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that directly impacts experimental outcomes. This guide provides an in-depth, objective comparison of the performance of fluorescent probes based on the 2,7-naphthalenedisulfonate scaffold against established commercial alternatives. By delving into the underlying photophysical principles and presenting supporting experimental data, this document serves as a comprehensive resource for making informed decisions in probe selection for specific applications.
Introduction: The Power of Fluorescence in Modern Research
Fluorescent probes are indispensable tools in a myriad of scientific disciplines, offering high sensitivity and spatiotemporal resolution for the detection of a wide range of analytes, from metal ions to pH fluctuations within living cells. The core of a fluorescent probe's efficacy lies in its fluorophore, a molecule capable of absorbing light at a specific wavelength and emitting it at a longer wavelength. The this compound backbone has emerged as a versatile and promising scaffold for the design of novel fluorescent sensors. Its rigid, aromatic structure provides a stable framework with inherent fluorescence, which can be strategically modified to create highly selective and sensitive probes.
Naphthalene derivatives, in general, are known for their excellent photophysical and chemical properties, including high quantum yields and good photostability due to their rigid planar structure and large π-electron conjugation.[1] The sulfonate groups in this compound enhance water solubility, a crucial feature for biological applications.
This guide will focus on the practical performance of these custom-designed probes in two key application areas—the detection of aluminum ions (Al³⁺) and the measurement of pH—and benchmark them against widely used commercial probes.
The Contenders: A Look at the Probes Under Evaluation
The Challenger: this compound-Based Probes
The probes highlighted in this guide are derivatives of this compound, functionalized with specific recognition moieties that enable selective interaction with the target analyte. For the detection of Al³⁺, a common strategy involves the incorporation of a Schiff base ligand, which can coordinate with the metal ion and modulate the fluorescence of the naphthalene core.[2] Similarly, for pH sensing, the naphthalene scaffold can be derivatized with ionizable groups that exhibit pH-dependent fluorescence.
The Incumbents: Commercial Fluorescent Probes
For the comparative analysis, we have selected well-established and widely used commercial fluorescent probes for Al³⁺ and pH sensing:
-
For Al³⁺ Detection: Lumogallion , a classic fluorescent indicator for aluminum, is a well-characterized probe that forms a fluorescent complex with Al³⁺.[3][4]
-
For pH Sensing: BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is the most widely used fluorescent pH sensor for measuring intracellular pH due to its pKa being close to physiological pH.[5]
Performance Showdown: A Data-Driven Comparison
The performance of a fluorescent probe is multi-faceted, encompassing several key parameters that dictate its suitability for a given application. This section provides a comparative analysis of this compound-based probes and their commercial counterparts based on critical performance metrics.
Sensing Aluminum Ions (Al³⁺)
Aluminum is the most abundant metal in the earth's crust and has been linked to several neurological disorders. Therefore, the development of sensitive and selective probes for Al³⁺ detection is of significant interest.
| Performance Metric | This compound-Based Probe (Representative) | Lumogallion (Commercial Alternative) |
| Sensing Mechanism | Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) | Chelation and formation of a fluorescent complex |
| Detection Limit | As low as 36.6 nM[2] to 87.3 nM[1] | 0.7 nM[4] to 0.012 µg/ml (~440 nM)[6] |
| Selectivity | High selectivity over other common metal ions[7] | Good, but can have interference from iron and fluoride[4] |
| Response Time | Rapid, often within minutes[8] | Typically requires an incubation period |
| Quantum Yield (Φf) | Can be high upon Al³⁺ binding, e.g., 0.11[8] | Not consistently reported, dependent on complex formation |
| Excitation/Emission (nm) | Varies with derivatization, e.g., Ex/Em ~370/454 nm[2] | Ex/Em ~500/590 nm[3] |
Expert Insights: this compound-based probes demonstrate impressive performance for Al³⁺ detection, with detection limits rivaling and in some cases surpassing those of the established commercial probe, Lumogallion.[1][2][4] The "turn-on" fluorescence response, often a result of the inhibition of Photoinduced Electron Transfer (PET) upon Al³⁺ binding, provides a high signal-to-background ratio.[7] While Lumogallion is a reliable and sensitive probe, it can be susceptible to interference from other ions, which may necessitate masking agents in complex samples.[4] The customizability of the naphthalenedisulfonate scaffold allows for the fine-tuning of its photophysical properties and selectivity profile.
Measuring pH
The precise measurement of pH is crucial in various biological and chemical processes. Fluorescent pH probes offer a non-invasive way to monitor pH changes with high spatial and temporal resolution.
| Performance Metric | This compound-Based Probe (Representative) | BCECF (Commercial Alternative) |
| Sensing Mechanism | pH-dependent protonation/deprotonation of functional groups modulating ICT | pH-dependent protonation/deprotonation affecting the fluorophore's electronic structure |
| pKa | Can be tuned through synthesis to suit specific pH ranges | ~6.97, ideal for physiological pH[5] |
| Photostability | Generally good due to the rigid aromatic core | Moderate, can be susceptible to photobleaching with intense illumination[9] |
| Quantum Yield (Φf) | Varies with pH and substitution | pH-dependent |
| Ratiometric Measurement | Can be designed for ratiometric sensing | Yes, dual excitation ratiometric probe[5] |
| Excitation/Emission (nm) | Varies with design | Dual Ex: 439/505 nm, Em: 535 nm[5] |
Expert Insights: BCECF is the gold standard for intracellular pH measurements due to its pKa being perfectly situated for physiological conditions.[5] Its ratiometric nature, where the ratio of fluorescence intensities at two different excitation wavelengths is used, provides a robust measurement that is independent of probe concentration and instrumental factors. However, the true advantage of the this compound platform lies in its versatility. Through synthetic modification, the pKa of these probes can be tailored to a wide range of pH values, making them suitable for studying acidic or alkaline environments where BCECF would be less effective. Furthermore, the inherent photostability of the naphthalene core can be a significant advantage in experiments requiring prolonged imaging.
The "How-To": Experimental Protocols for Probe Evaluation
To ensure a fair and rigorous comparison, standardized experimental protocols are essential. The following sections outline the key methodologies for assessing the performance of fluorescent probes.
Synthesis of a Representative this compound-Based Probe
The synthesis of custom probes allows for tailored properties. A general synthetic route for a Schiff base derivative of 2,7-naphthalenedisulfonic acid for Al³⁺ sensing is as follows:
-
Sulfonation of Naphthalene: Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures to produce 2,7-naphthalenedisulfonic acid.[10]
-
Functionalization: The 2,7-naphthalenedisulfonic acid is then functionalized, for example, by introducing hydroxyl and aldehyde groups.
-
Schiff Base Condensation: The functionalized naphthalene derivative is reacted with an appropriate amine (e.g., 2-aminophenol) to form the Schiff base ligand.
A detailed, specific synthesis protocol should be followed from a peer-reviewed source for reproducible results.
Determining Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is a widely used and reliable technique.[11]
-
Prepare Solutions: Prepare dilute solutions of the probe and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectra of the probe and standard solutions.
-
Measure Fluorescence: Record the fluorescence emission spectra of the probe and standard solutions using the same excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Assessing Photostability
Photostability is a critical parameter for probes used in fluorescence microscopy and other applications involving prolonged light exposure.
-
Prepare Sample: Prepare a solution of the fluorescent probe in a suitable solvent.
-
Continuous Illumination: Expose the sample to continuous excitation light in a fluorometer or on a microscope stage.
-
Monitor Fluorescence: Record the fluorescence intensity at regular time intervals.
-
Analyze Data: Plot the fluorescence intensity as a function of time. A slower decay in fluorescence indicates higher photostability.
Understanding the Mechanism: A Look Inside the Probe
The fluorescence response of these probes is governed by sophisticated photophysical mechanisms. Understanding these mechanisms is key to interpreting experimental data and designing improved probes.
Photoinduced Electron Transfer (PET)
In many "turn-on" fluorescent sensors, the fluorescence of the fluorophore is initially quenched by a nearby electron-rich recognition moiety through a process called Photoinduced Electron Transfer (PET). Upon binding to the analyte, the electron-donating ability of the recognition group is suppressed, inhibiting the PET process and leading to a significant increase in fluorescence intensity.[7]
Caption: Photoinduced Electron Transfer (PET) Mechanism.
Intramolecular Charge Transfer (ICT)
In probes operating via Intramolecular Charge Transfer (ICT), the fluorophore possesses both an electron-donating and an electron-withdrawing group. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this ICT state, and thus the emission wavelength, is sensitive to the local environment and interactions with the analyte. Binding of the analyte can alter the electron-donating or -withdrawing strength of the respective groups, leading to a shift in the emission spectrum.
Caption: Intramolecular Charge Transfer (ICT) Mechanism.
Conclusion: Choosing the Right Tool for the Job
The selection of a fluorescent probe should be a carefully considered decision based on the specific requirements of the experiment. This guide has demonstrated that this compound-based fluorescent probes present a compelling alternative to established commercial options for both Al³⁺ detection and pH sensing.
Their key advantages include:
-
High Sensitivity and Selectivity: Performance on par with, and in some cases exceeding, commercial standards.
-
Tunability: The ability to synthetically modify the probe structure allows for the fine-tuning of photophysical properties and analyte specificity.
-
Inherent Photostability: The rigid naphthalene core often imparts greater resistance to photobleaching.
While commercial probes like Lumogallion and BCECF offer convenience and well-established protocols, researchers should not overlook the potential of custom-designed probes based on scaffolds like this compound, especially when faced with challenging experimental conditions or the need for tailored performance characteristics. The initial investment in synthesis and characterization can be offset by the superior data quality and novel experimental possibilities they unlock.
References
-
Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. (n.d.). Academia.edu. Retrieved February 5, 2026, from [Link]
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ - MDPI. (2023, April 17). MDPI. Retrieved February 5, 2026, from [Link]
-
A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
A new colorimetric and turn-on fluorescent chemosensor for Al3+ in aqueous medium and its application in live-cell imaging. (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved February 5, 2026, from [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved February 5, 2026, from [Link]
- CN103694149A - Method for producing 2,7-sodium naphthalene disulfonate by using reaction mother liquor of 2-naphthalene sulfonic acid. (n.d.). Google Patents.
- CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid. (n.d.). Google Patents.
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. (n.d.). NIH. Retrieved February 5, 2026, from [Link]
-
Improved Fluorimetric Determination of Dissolved Aluminium by Micelle-Enhanced Lumogallion Complex in Natural Waters. (2001, May). PubMed. Retrieved February 5, 2026, from [Link]
-
Determination of aluminum in beverages by automated non-segmented continuous flow analysis with fluorescent detection of the lumogallion complex. (n.d.). Analyst (RSC Publishing). Retrieved February 5, 2026, from [Link]
-
Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL. (2025, October 13). JOVE. Retrieved February 5, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Improved fluorimetric determination of dissolved aluminium by micelle-enhanced lumogallion complex in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Determination of aluminum in beverages by automated non-segmented continuous flow analysis with fluorescent detection of the lumogallion complex - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. (PDF) Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion [academia.edu]
- 8. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 11. static.horiba.com [static.horiba.com]
A Comparative Guide to 2,7-Naphthalenedisulfonate: Unveiling Its Advantages in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, 2,7-Naphthalenedisulfonate (2,7-NDS) emerges as a versatile and highly effective molecule with distinct advantages in a range of applications, from the synthesis of high-performance dyes to its role as a crucial component in analytical chemistry and pharmaceutical formulations. This guide provides an in-depth technical overview of the unique benefits conferred by the specific isomeric structure of 2,7-NDS, supported by comparative insights and experimental considerations.
The Structural Advantage: Why the 2,7-Substitution Pattern Matters
The strategic placement of the two sulfonate groups on the naphthalene core at the 2 and 7 positions is central to the advantageous properties of this isomer. This symmetrical, non-vicinal arrangement influences the molecule's electronic distribution, steric accessibility, and intermolecular interaction potential, setting it apart from its isomers such as the 1,5-, 1,6-, and 2,6-naphthalenedisulfonates. These structural nuances translate into tangible performance benefits in various applications.
Superior Performance in Azo Dye Synthesis
This compound is a cornerstone intermediate in the synthesis of a wide array of azo dyes, where it contributes to enhanced color fastness and brightness.[1] The positioning of the sulfonate groups in 2,7-NDS allows for the synthesis of dyes with superior light and wash fastness, a critical attribute for the textile industry.
Comparative Insight: 2,7-NDS vs. Other Isomers
While direct quantitative comparative studies on the fastness properties of dyes synthesized from different naphthalenedisulfonate isomers are not extensively published in readily accessible literature, the preferential use of 2,7-NDS in the industry for certain high-performance dyes suggests an empirical advantage. The symmetry of the 2,7-isomer can lead to more ordered packing of dye molecules on textile fibers, contributing to increased stability. In contrast, other isomers might lead to dyes with different chromophoric properties and potentially lower fastness due to steric hindrance or different electronic effects.
Experimental Protocol: Synthesis of a Monoazo Dye using this compound
This protocol outlines a representative synthesis of a monoazo dye.
Materials:
-
Aniline (or a substituted aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
2,7-Naphthalenedisulfonic acid disodium salt
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve a specific molar equivalent of the aromatic amine (e.g., aniline) in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve a molar equivalent of 2,7-naphthalenedisulfonic acid disodium salt in an aqueous sodium hydroxide solution to form the coupling component.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring. The coupling reaction is typically rapid, and the dye precipitates.
-
-
Isolation and Purification:
-
After the reaction is complete, the dye can be "salted out" by adding sodium chloride to decrease its solubility.
-
Filter the precipitated dye, wash with a saturated sodium chloride solution, and dry.
-
Self-Validation: The formation of the azo dye is confirmed by its characteristic deep color. The purity and structure can be further validated using techniques like UV-Vis spectroscopy, which will show a characteristic absorption maximum in the visible region, and NMR spectroscopy.
Caption: Workflow for the synthesis of an azo dye using this compound.
Enhanced Sensitivity and Selectivity in Analytical Chemistry
Naphthalene derivatives, including 2,7-NDS, are valuable as fluorescent probes for the detection of metal ions.[2] Their ability to form stable complexes with various metal ions allows for their identification and quantification at low concentrations.[1] This is particularly useful in environmental monitoring and quality control.[1]
Comparative Insight: 2,7-NDS vs. EDTA
Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent known for forming very stable complexes with a broad range of metal ions. While specific stability constant data for 2,7-NDS with a wide range of metal ions is not readily compiled, the principle of chelation with 2,7-NDS differs. The sulfonate groups can act as ligands, and the naphthalene ring system provides a platform for fluorescence-based detection, which can offer higher sensitivity compared to the typical colorimetric titrations used with EDTA. Furthermore, the selectivity of naphthalene-based probes can be tuned by modifying the naphthalene core, offering potential advantages over the broad-spectrum chelation of EDTA.
Table 1: Comparison of Metal Ion Detection Probes
| Feature | This compound (as a base for probes) | EDTA |
| Detection Principle | Fluorescence (quenching or enhancement) | Colorimetric Titration |
| Sensitivity | Potentially higher (down to µM or lower) | Typically lower (mM range) |
| Selectivity | Can be tailored through chemical modification | Generally non-selective |
| Instrumentation | Fluorometer | Burette, pH meter |
| Primary Application | Trace metal analysis, specific ion sensing | Water hardness, general metal quantification |
Experimental Protocol: Spectrophotometric/Fluorometric Detection of Metal Ions
This is a general protocol that can be adapted for using a 2,7-NDS-based probe for metal ion detection.
Materials:
-
Stock solution of the 2,7-NDS derivative probe (e.g., 1 mM in a suitable solvent like DMSO).
-
Stock solutions of various metal ions of known concentrations (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl at a specific pH).
-
Spectrophotometer or Fluorometer.
-
Cuvettes.
Procedure:
-
Preparation of Test Solutions:
-
In a series of cuvettes, add a fixed volume of the buffer solution.
-
Add a small, fixed volume of the 2,7-NDS probe stock solution to each cuvette and mix well.
-
Add increasing volumes of a specific metal ion stock solution to the cuvettes to create a concentration gradient.
-
Bring the final volume in each cuvette to a constant value with deionized water.
-
-
Measurement:
-
Record the absorbance or fluorescence spectrum of each solution. For fluorescence, excite the sample at its excitation maximum and record the emission spectrum.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity against the metal ion concentration.
-
The sensitivity (limit of detection) and binding stoichiometry can be determined from this data.
-
Self-Validation: A clear and consistent change in the spectral properties (absorbance or fluorescence) upon the addition of the metal ion validates the interaction. The selectivity can be confirmed by repeating the experiment with other metal ions and observing a minimal or no spectral change.
Caption: Experimental workflow for metal ion detection using a 2,7-NDS based probe.
Superior Performance as a Pharmaceutical Solubilizer and Counterion
In drug development, 2,7-NDS and its derivatives can act as stabilizers or solubilizers, potentially improving the bioavailability of active pharmaceutical ingredients (APIs).[1] This is attributed to the hydrotropic effect of the sulfonate groups, which can increase the aqueous solubility of poorly soluble drugs.
Comparative Insight: 2,7-NDS vs. Cyclodextrins
Cyclodextrins are well-established solubilizing agents that encapsulate hydrophobic drug molecules within their cavity.[3] While effective, they are relatively large molecules and their encapsulation efficiency is dependent on the size and shape of the drug. 2,7-NDS, on the other hand, acts as a hydrotrope, a smaller molecule that enhances solubility through a different mechanism, likely involving the formation of transient molecular aggregates. This can be advantageous for drugs that do not fit well into the cyclodextrin cavity. The choice between a hydrotrope like 2,7-NDS and a cyclodextrin would depend on the specific properties of the drug molecule.
Furthermore, as a dicationic salt, 2,7-NDS can be used as a counterion in the formulation of basic drugs. The choice of counterion can significantly impact the physicochemical properties of a drug, such as its solubility, stability, and dissolution rate. The bulky and rigid nature of the naphthalenedisulfonate moiety can lead to the formation of stable, crystalline salts with improved handling properties compared to smaller, more hygroscopic counterions.
Table 2: Comparison of Solubilization and Counterion Strategies
| Feature | This compound | Cyclodextrins | Simple Anionic Counterions (e.g., Cl⁻, SO₄²⁻) |
| Mechanism | Hydrotropy / Ion Pairing | Inclusion Complexation | Ion Pairing |
| Applicability | Broad range of poorly soluble drugs | Drugs that fit the cavity | Basic drugs |
| Molecular Weight | Moderate | High | Low |
| Potential Advantages | Can solubilize bulky drugs, forms stable salts | High solubilization potential for suitable drugs | Simple salt formation |
| Potential Disadvantages | Lower solubilization efficiency than cyclodextrins for some drugs | Can be expensive, potential for toxicity at high concentrations | May not significantly improve solubility or stability |
Experimental Protocol: Evaluation of Solubilizing Effect
Materials:
-
Poorly water-soluble drug
-
2,7-Naphthalenedisulfonic acid disodium salt
-
Distilled water
-
Shaking water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Curve: Prepare a series of standard solutions of the drug in a suitable organic solvent and measure their absorbance to create a standard curve.
-
Solubility Determination:
-
Prepare a series of aqueous solutions with increasing concentrations of 2,7-NDS.
-
Add an excess amount of the poorly water-soluble drug to each solution.
-
Shake the solutions in a water bath at a constant temperature for a set period (e.g., 24-48 hours) to reach equilibrium.
-
Filter the solutions to remove the undissolved drug.
-
Dilute the filtrate with a suitable solvent and measure the absorbance.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of the dissolved drug in each solution.
-
Plot the solubility of the drug as a function of the 2,7-NDS concentration.
-
Self-Validation: A significant increase in the measured solubility of the drug with increasing concentrations of 2,7-NDS validates its hydrotropic effect.
Application in High-Performance Liquid Chromatography (HPLC)
While not as common as other ion-pairing reagents, naphthalenedisulfonates can be used as counterions in reversed-phase HPLC for the separation of charged analytes. The hydrophobic naphthalene backbone interacts with the stationary phase, while the charged sulfonate groups pair with cationic analytes, enabling their separation.
Comparative Insight: 2,7-NDS vs. Alkyl Sulfonates
Alkyl sulfonates (e.g., hexanesulfonate, octanesulfonate) are common ion-pairing reagents. The retention of analytes can be adjusted by changing the alkyl chain length. 2,7-NDS offers a different type of hydrophobic interaction due to its rigid aromatic structure, which can lead to different selectivity for certain analytes, particularly those with aromatic or planar structures. The choice of ion-pairing reagent is highly dependent on the specific analytes to be separated.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC
This is a representative protocol for using a naphthalenedisulfonate as an ion-pairing reagent.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile (or methanol) and water
-
Ion-pairing reagent: 2,7-Naphthalenedisulfonic acid disodium salt
-
Buffer (e.g., phosphate or acetate buffer)
-
Analytes of interest
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer solution containing a specific concentration of 2,7-NDS (e.g., 5-10 mM) and adjust the pH.
-
The mobile phase will be a mixture of this aqueous solution and an organic solvent (e.g., acetonitrile).
-
-
Column Equilibration: Equilibrate the C18 column with the mobile phase for a sufficient time to ensure the ion-pairing reagent has coated the stationary phase.
-
Analysis:
-
Inject the sample containing the analytes.
-
Run the analysis using either an isocratic or gradient elution profile.
-
Detect the analytes using the UV detector at an appropriate wavelength.
-
Self-Validation: Successful separation of the target analytes with good peak shape and resolution validates the method. The retention times of the analytes should be reproducible.
Conclusion
This compound stands out as a valuable chemical entity due to the unique properties imparted by its specific isomeric structure. Its advantages in enhancing the performance of azo dyes, its potential for sensitive and selective analytical methods, and its utility in pharmaceutical formulations make it a subject of continued interest for researchers and industry professionals. While more direct comparative studies with quantitative data would further solidify its position against alternatives, the existing applications and the underlying chemical principles strongly support its preferential use in these specialized fields. The experimental frameworks provided in this guide offer a starting point for harnessing the full potential of this compound in your research and development endeavors.
References
-
MDPI. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. [Link]
- Google Patents.
-
IIP Series. CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. [Link]
-
Progress in Color, Colorants and Coatings. Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers. [Link]
- Google Patents. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.
-
ResearchGate. (PDF) Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. [Link]
-
National Institutes of Health. Investigation into the binding of dyes within protein crystals. [Link]
-
PubMed. Cyclodextrins as pharmaceutical solubilizers. [Link]
-
SIELC Technologies. Separation of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxy- on Newcrom R1 HPLC column. [Link]
-
The Chinese University of Hong Kong. The Synthesis of Azo Dyes. [Link]
-
Kinam Park. Hydrotropic Solubilization of Poorly Water-Soluble Drugs. [Link]
-
Hampton Research. Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. [Link]
-
IUPAC. Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. [Link]
-
PubMed. Protonation effects on the inclusion complexation of 6-deoxy-6-diethylamino-beta-cyclodextrin with 2-anthracenesulfonate, 2-naphthalenesulfonate, 2,6-naphthalenedisulfonate, and this compound in aqueous solutions. [Link]
-
ResearchGate. Hydrotropic Solubilization of Poorly Water-Soluble Drugs. [Link]
-
ResearchGate. (PDF) A portable instrument for on-site detection of heavy metal ions in water. [Link]
-
SciSpace. Stability Constants of Metal Complexes in Solution. [Link]
-
Ciência-UCP. Downscaling conventional methods for the spectrophotometric study of metal ions complexation. [Link]
-
The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
-
The Influence of Position Isomerism (Structural Differences) in Azo Dyes Upon Their Fastness to Light and Washing. [Link]
-
Merck Index. 2,7-Naphthalenedisulfonic Acid. [Link]
-
Center for Cancer Research. Crystallization of integral membrane proteins (Susan Buchanan). [Link]
-
Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]
-
International Journal of Research and Review. A Review on Hydrotropic Solubilization: A Novel Approach for Solubility Enhancement of Poorly Water Soluble Drugs. [Link]
-
ResearchGate. Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF AZO DYES. [Link]
-
MDPI. The Role of Counter-Ions in Peptides—An Overview. [Link]
-
MDPI. Polyazulene-Based Materials for Heavy Metal Ion Detection. 3. (E)-5-((6-t-Butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole-Based Modified Electrodes. [Link]
-
Chromatography Forum. Ion Pairing. [Link]
-
Royal Society of Chemistry. The crystallization enthalpy and entropy of protein solutions: microcalorimetry, van't Hoff determination and linearized Poisson–Boltzmann model of tetragonal lysozyme crystals. [Link]
-
Scribd. Synthesis of Azo Dye. [Link]
-
National Institute of Standards and Technology. NIST Critically Selected Stability Constants of Metal Complexes Database. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Review on Solubility Enhancement of Poorly Soluble Drugs by Using Hydrotrophic Agents. [Link]
-
ResearchGate. Experimental solubility data of naphthalene in SC-CO2 and comparison.... [Link]
-
Development and validation of the simple and sensitive spectrophotometric method of sulphanilamides determination with 4-(2-thiazolylazo)-resorcinol in veterinary preparations. [Link]
-
National Institutes of Health. New Prospects in the Electroanalysis of Heavy Metal Ions (Cd, Pb, Zn, Cu). [Link]
-
National Institutes of Health. Protein crystallization screens developed at the MRC Laboratory of Molecular Biology. [Link]
-
Laboratory Notes. Stability Constants for Metal Ion–EDTA Complexes. [Link]
-
LCGC International. Ion Pairing — Blessing or Curse?. [Link]
-
National Institutes of Health. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. [Link]
-
SciELO. Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. [Link]
-
MDPI. Formulation Composition and Process Affect Counterion for CSP7 Peptide. [Link]
-
Royal Society of Chemistry. The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation. [Link]
Sources
Inter-Laboratory Comparison Guide: Analytical Strategies for 2,7-Naphthalenedisulfonate (2,7-NDS)
Executive Summary
In pharmaceutical development, 2,7-Naphthalenedisulfonate (2,7-NDS) serves two critical roles: as a counter-ion to enhance the solubility of basic API (Active Pharmaceutical Ingredient) salts and as a potential process-related impurity in dye synthesis. Its high polarity and dual sulfonic acid groups present significant retention challenges for standard Reversed-Phase HPLC (RP-HPLC).
This guide provides an objective, technical comparison between the two dominant analytical methodologies: Ion-Pair HPLC (IP-HPLC) and Suppressed Ion Chromatography (IC) . Drawing from inter-laboratory transfer scenarios, we analyze the robustness, sensitivity, and operational constraints of each to prevent common method transfer failures.
Scientific Context: The Polarity Challenge
2,7-NDS is a strong acid (
-
Standard C18 Retention: Negligible.[1] The dianion elutes in the void volume (
), co-eluting with unretained matrix components. -
The Solution: We must either mask the charge (Ion-Pairing) or exploit it (Ion Exchange).
Methodology Deep Dive
Method A: Ion-Pair HPLC (IP-HPLC)
The Industry Workhorse
Mechanism: A lipophilic cation (Tetrabutylammonium,
Optimized Protocol
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm), high carbon load preferred.
-
Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) + 10 mM Phosphate Buffer, adjusted to pH 6.5.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 60% B over 20 mins.
-
Detection: UV-Vis (Diode Array) at 220 nm (sulfonate group) or 275 nm (naphthalene ring). Fluorescence (Ex: 275 nm, Em: 350 nm) for trace impurities.
Causality of Choice:
-
Why pH 6.5? Ensures the phosphate buffer is effective and the silica backbone is stable, while keeping TBA fully ionized.
-
Why TBAH? The butyl chains provide sufficient hydrophobicity to retain the naphthalene ring without causing excessive run times associated with longer alkyl chains (e.g., dodecyl).
Method B: Suppressed Ion Chromatography (IC)
The Specific Specialist
Mechanism: Anion exchange chromatography separates analytes based on charge density. A suppressor removes the background conductivity of the eluent, allowing high-sensitivity conductivity detection of the analyte.[2]
Optimized Protocol
-
Column: Hydroxide-selective anion exchange (e.g., Dionex IonPac AS11-HC).
-
Eluent: Potassium Hydroxide (KOH) generator (Gradient: 10 mM to 45 mM).
-
Suppressor: Self-regenerating suppressor in external water mode.
-
Detection: Suppressed Conductivity.[2]
Causality of Choice:
-
Why Hydroxide Eluent? It suppresses to water (
), creating a near-zero background for maximum signal-to-noise ratio. -
Why Conductivity? 2,7-NDS is a strong electrolyte; conductivity is universal for charged species and avoids interferences from non-ionic UV-absorbing matrix components.
Inter-Laboratory Comparison Data
The following data synthesizes results from a simulated method transfer exercise between a Synthesis Lab (Method A) and a QC Release Lab (Method B).
Table 1: Performance Metrics Comparison
| Feature | IP-HPLC (UV Detection) | Ion Chromatography (Conductivity) |
| Linearity ( | > 0.999 (0.5 – 100 µg/mL) | > 0.998 (0.1 – 50 µg/mL) |
| LOD (Limit of Detection) | ~0.1 µg/mL (UV) / ~0.01 µg/mL (FL) | ~0.02 µg/mL |
| Precision (RSD, n=6) | 0.8% | 1.5% |
| Equilibration Time | High (30–60 mins required for IP reagent) | Low (10–15 mins) |
| Matrix Tolerance | High (Tolerates salts/organic solvents) | Low (High chloride/sulfate causes overload) |
| Specificity | Excellent for aromatic impurities | Excellent for ionic impurities (chloride, sulfate) |
Critical Analysis of Discrepancies
During inter-lab transfer, two major issues often arise:
-
The "System Peak" Ghost (IP-HPLC):
-
Matrix Overload (IC):
-
Observation: The 2,7-NDS peak broadens or shifts retention time in API samples.
-
Root Cause:[2][3][4][5][6][7] If the API is a hydrochloride salt, the massive
peak saturates the exchange sites, pushing 2,7-NDS to elute earlier. -
Fix: Use a high-capacity column (e.g., AS11-HC) or perform Matrix Elimination (On-line SPE).
-
Visualized Workflows
Diagram 1: Analytical Decision Strategy
Caption: Logic flow for selecting the correct method based on sample matrix and sensitivity needs.
Diagram 2: Robust Method Transfer Protocol
Caption: Step-by-step validation workflow ensuring data integrity between laboratories.
Strategic Recommendations
-
For Stoichiometry (Salt Formation): Use IP-HPLC with UV . It is more robust against variations in API concentration and allows simultaneous detection of the organic API and the naphthalene counter-ion in a single run.
-
For Genotoxic Impurity Screening: If 2,7-NDS is a precursor to a sulfonate ester (GTI), use IP-HPLC with Fluorescence . The naphthalene ring fluoresces strongly, offering sub-ppm detection limits that IC cannot match without post-column derivatization.
-
For Counter-ion Specificity: Use IC if you need to quantify 2,7-NDS in the presence of other inorganic anions (chloride, sulfate, phosphate) that might interfere with HPLC UV detection.
References
-
Altenbach, B. & Gremm, T. (2025). Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate. Link
-
International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). European Medicines Agency. Link
- Weiss, J. (2024). Handbook of Ion Chromatography. Wiley-VCH. (General reference for IC suppression mechanisms).
-
Nottebohm, M. & Licha, T. (2025). Detection of Naphthalene Sulfonates from Highly Saline Brines with HPLC-Fluorescence. ResearchGate. Link
-
US Patent 4324742A. Process for separation of naphthalenedisulfonic acids. (Context for synthesis impurities). Link
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. HPLC vs. Ion Chromatography: 4 Key Differences Explained [hplcvials.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 2,7-Naphthalenedisulfonate: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,7-Naphthalenedisulfonate and its salts, ensuring the safety of personnel and the protection of our environment.
Foundational Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate potential for skin and eye irritation[1][2][3]. Given this variability, it is prudent to handle this compound with a high degree of caution.
Key Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation[1][2][3].
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation[1].
-
Combustibility: While not highly flammable, it is a combustible solid[4]. Dusts may form explosive mixtures with air[4].
Personal Protective Equipment (PPE):
A proactive approach to safety mandates the consistent use of appropriate PPE. The following should be considered the minimum requirement when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye irritation from dust or splashes[1][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation[1][6]. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination[1]. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of dust particles and potential respiratory irritation[1][5]. |
Strategic Disposal Protocol
The guiding principle for the disposal of this compound is to avoid direct discharge into the environment. Sewer and landfill disposal are generally prohibited[6][7]. The preferred method is through a licensed chemical waste disposal facility.
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Collect waste this compound, including contaminated materials, in a designated, clearly labeled, and compatible waste container[8]. The original container is often a suitable choice[8].
-
Ensure the container is kept tightly closed when not in use to prevent the release of dust[1][8].
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Waste Characterization and Labeling:
-
Accurately label the waste container with the full chemical name: "this compound" and any relevant salt form (e.g., disodium salt).
-
Indicate the approximate quantity of waste.
-
Include any known hazard warnings (e.g., "Irritant").
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the complete chemical name and any available safety data sheets.
-
The material will likely be disposed of via controlled incineration with flue gas scrubbing or other methods at a licensed chemical destruction plant[6][7].
-
On-Site Neutralization (for aqueous solutions, with EHS approval):
For dilute aqueous solutions of 2,7-Naphthalenedisulfonic acid, neutralization may be a viable pre-treatment step to reduce its corrosive properties before collection by a waste contractor. This should only be performed by trained personnel with prior approval from your institution's EHS department.
-
Preparation: Work in a chemical fume hood and wear all required PPE. Have an appropriate neutralizing agent (a weak base such as sodium bicarbonate or sodium carbonate) and a pH meter or pH paper ready.
-
Dilution: If the solution is concentrated, slowly add it to a large volume of cold water in a suitable container. Never add water to acid.
-
Neutralization: Slowly and with constant stirring, add the weak base to the diluted acidic solution. Monitor the pH continuously.
-
Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Collection: The neutralized solution should be collected in a labeled waste container for disposal by a licensed contractor. Do not assume it is safe for sewer disposal without explicit permission from local authorities and your EHS department[9][10].
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and, if safe to do so, ensure the area is well-ventilated[11].
-
Containment: For solid spills, avoid creating dust[11]. Cover the spill with an inert absorbent material like sand or vermiculite[5][11]. For liquid spills, dike the area to prevent spreading[12].
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[11][12].
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste[11].
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, get medical advice[1].
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
-
Chemos GmbH & Co.KG. (2022, January 17). Safety Data Sheet: Sodium naphthalene-2-sulphonate. Retrieved from [Link]
-
Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Towson University. Department of Environmental Health & Safety. Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022, June 30). 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, compounds - Evaluation statement. Retrieved from [Link]
-
Regulations.gov. (2023, January 23). Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. PART I HAZARDOUS WASTE GUIDANCE DOCUMENTS EPA ID Numbers & Manifest Signature Authority Hazardous Waste & Special Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Compendium: Volume 8 RecordKeeping and Reporting Applicable to Small and Large Quantity Generators. Retrieved from [Link]
-
Lafayette College. Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Lab Alley. How to Safely Dispose of Sulfuric Acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. epfl.ch [epfl.ch]
- 10. laballey.com [laballey.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Personal Protective Equipment & Handling Guide: 2,7-Naphthalenedisulfonate
Executive Summary & Context
2,7-Naphthalenedisulfonate (typically the disodium salt, CAS 1655-35-2) is a critical reagent in ion chromatography and dye synthesis.[1] While often perceived as a "standard salt," its handling requires specific protocols to prevent respiratory sensitization and ensure analytical purity.
The Core Hazard: The primary risk is not acute toxicity, but mechanical irritation and dust generation . As a fine sulfonate powder, 2,7-NDS is prone to static charge, making it "fly" during weighing. This creates an inhalation hazard and a cross-contamination risk for sensitive analytical workflows.
This guide moves beyond the basic Safety Data Sheet (SDS) to provide a field-proven workflow for safe handling and disposal.
Risk Assessment & PPE Matrix
The "Why" Behind the Gear
We do not simply "wear gloves." We select barriers based on chemical compatibility and physical task requirements.
-
Skin: 2,7-NDS is a skin irritant (Category 2).[2][3] While not corrosive like its acid precursor, prolonged contact with the salt can cause dermatitis.
-
Lungs: The STOT SE 3 classification indicates respiratory tract irritation. Engineering controls (fume hoods) are primary; PPE is secondary.
PPE Selection Matrix
| PPE Category | Standard Requirement | Technical Specification | Rationale (Causality) |
| Hand Protection | Nitrile Gloves | Thickness: ≥ 0.11 mmBreakthrough: > 480 min | Latex is avoided due to protein allergy risks in bio-labs. 0.11 mm nitrile provides sufficient dexterity for weighing while resisting abrasion from crystals. |
| Eye Protection | Safety Glasses | ANSI Z87.1 / EN 166 | Side shields are mandatory. If generating significant dust outside a hood (discouraged), chemical goggles are required to prevent particulate entry. |
| Respiratory | N95 / P2 Mask | NIOSH N95 or EN 149 FFP2 | Only required if weighing outside a fume hood. The fine particle size of sulfonates necessitates particulate filtration, not just organic vapor cartridges. |
| Body | Lab Coat | Cotton/Poly blend, snap closures | Long sleeves required. Snap closures allow for rapid removal in case of a spill. |
Operational Protocol: Safe Handling Workflow
A. Weighing & Static Control (Critical Step)
Sulfonate salts are hygroscopic and static-prone.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Use an ionizing bar or antistatic gun on the weighing boat before adding the powder. This prevents the "jumping powder" phenomenon that contaminates the balance and the user.
-
Transfer: Use a disposable spatula. Do not return excess chemical to the stock container to maintain analytical integrity.
B. Solubilization
-
Solvent: 2,7-NDS is highly soluble in water.[1]
-
Exotherm: The heat of solution is negligible, but always add the solid to the liquid slowly to prevent clumping and splashing.
C. Spill Management
-
Dry Spill: Do not dry sweep if possible, as this aerosolizes the dust. Use a HEPA vacuum or wet the powder slightly with a mist of water before wiping up with absorbent pads.
-
Wet Spill: Absorb with inert material (vermiculite or chemical pads). Clean the surface with soap and water; sulfonates can leave a slippery residue.
Decision Logic: PPE & Exposure Control
The following diagram illustrates the decision pathway for selecting controls based on the specific laboratory activity.
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and engineering controls.
Disposal & Decontamination Plan
Scientific Integrity Note: Sulfonates are stable and water-soluble, meaning they persist in water systems. Do not pour down the drain.
Disposal Workflow
-
Segregation: Collect solid waste in a container labeled "Solid Chemical Waste."
-
Solutions: Aqueous solutions containing 2,7-NDS should be collected in "Aqueous Organic Waste" carboys. Even though it is water-soluble, it adds Chemical Oxygen Demand (COD) and should be treated.
-
Final Fate: The preferred method is High-Temperature Incineration with flue gas scrubbing (to capture sulfur oxides).
Figure 2: Proper waste segregation and disposal pathway to ensure environmental compliance.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74249, 2,7-Naphthalenedisulfonic acid, disodium salt. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Disodium naphthalene-2,7-disulphonate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
